RG-14467
描述
属性
CAS 编号 |
137515-05-0 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
4-[(2,5-dihydroxyphenyl)methylamino]benzamide |
InChI |
InChI=1S/C14H14N2O3/c15-14(19)9-1-3-11(4-2-9)16-8-10-7-12(17)5-6-13(10)18/h1-7,16-18H,8H2,(H2,15,19) |
InChI 键 |
CHXLDPYIXVXZTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N)NCC2=C(C=CC(=C2)O)O |
外观 |
Solid powder |
其他CAS编号 |
137515-05-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
RG 14467; RG-14467; RG14467. |
产品来源 |
United States |
Foundational & Exploratory
No Publicly Available Information on the Mechanism of Action of RG-14467
Despite a comprehensive search for the mechanism of action, molecular target, and associated signaling pathways of a compound designated RG-14467, no specific information was found in the public domain. Searches for "this compound mechanism of action," "this compound target," "this compound signaling pathway," and "this compound clinical trials" did not yield any relevant results.
The lack of available data prevents the creation of an in-depth technical guide as requested. Consequently, it is not possible to summarize quantitative data, provide detailed experimental protocols, or generate diagrams of signaling pathways related to this compound.
It is possible that this compound is an internal research code that has not been publicly disclosed, a project that was discontinued at an early stage, or a potential typographical error in the compound designation. Without further clarifying information, a detailed report on its core mechanism of action cannot be compiled.
An In-depth Technical Guide to the Pharmacological Profile of RG-14467
It appears that "RG-14467" is not a recognized identifier for a pharmacological compound in the public domain. Extensive searches for the pharmacological profile, mechanism of action, binding affinity, efficacy, selectivity, experimental protocols, and associated signaling pathways for a compound designated this compound have yielded no specific results.
The scientific and medical literature does not contain information pertaining to a drug or research chemical with this identifier. Therefore, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct identifier, such as a chemical name, brand name, or alternative designation (e.g., company code), to ensure accurate retrieval of information.
No Publicly Available Data for RG-14467: A Technical Whitepaper Cannot Be Generated
Despite a comprehensive search of publicly available scientific databases, chemical registries, and patent literature, no specific information could be found for a compound designated as "RG-14467." This identifier does not correspond to any known chemical entity in the public domain, suggesting it may be an internal research code, a discontinued drug candidate, or a proprietary compound with no publicly disclosed data.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the solubility and stability of this compound as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled due to the complete absence of foundational information.
For the benefit of researchers, scientists, and drug development professionals, this document will outline the general methodologies and considerations for determining the solubility and stability of a novel compound, which would have been applied to this compound had the data been available.
General Principles of Solubility and Stability Testing
The determination of a compound's solubility and stability is a critical early-stage activity in the drug development process. These parameters significantly influence a drug's formulation, bioavailability, and overall therapeutic efficacy.
Solubility Assessment
A compound's solubility is its ability to dissolve in a solvent to form a homogeneous solution. In drug development, solubility is typically assessed in a range of aqueous and organic solvents to understand its behavior in biological fluids and to develop suitable formulations.
Table 1: Representative Table for Solubility Data (Hypothetical)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 7.4) | 25 | Data not available | HPLC-UV |
| Phosphate-Buffered Saline (PBS) | 25 | Data not available | HPLC-UV |
| 0.1 N HCl | 25 | Data not available | HPLC-UV |
| Ethanol | 25 | Data not available | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Gravimetric |
Stability Profiling
Stability testing evaluates how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining a drug's shelf-life and recommended storage conditions.
Table 2: Representative Table for Stability Data (Hypothetical)
| Condition | Timepoint | Assay (%) | Total Degradants (%) | Appearance |
| 25°C / 60% RH | 0 months | Data not available | Data not available | Data not available |
| 3 months | Data not available | Data not available | Data not available | |
| 6 months | Data not available | Data not available | Data not available | |
| 40°C / 75% RH | 1 month | Data not available | Data not available | Data not available |
| 3 months | Data not available | Data not available | Data not available | |
| 6 months | Data not available | Data not available | Data not available | |
| Photostability | ICH Q1B | Data not available | Data not available | Data not available |
Hypothetical Experimental Protocols
Below are generalized experimental protocols that would typically be used to generate the kind of data requested for this compound.
Solubility Determination Protocol (HPLC-UV Method)
A standardized high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method is commonly employed for the quantitative determination of solubility.
Stability Study Protocol (ICH Guidelines)
Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to ensure data is acceptable to regulatory authorities worldwide.
Signaling Pathways
Without knowledge of the molecular target or mechanism of action of this compound, it is impossible to depict any relevant signaling pathways. A hypothetical diagram would be purely speculative and of no scientific value.
Conclusion
While the request for a detailed technical guide on the solubility and stability of this compound could not be fulfilled due to the lack of public information on this compound, this document provides a framework for how such data would be generated and presented. Researchers and drug development professionals are encouraged to apply these general principles to their own novel compounds. Should information on this compound become publicly available in the future, a comprehensive technical guide could be developed.
Unveiling RG-14467: A Technical Primer on a Novel EGFR Kinase Inhibitor
For Immediate Release
[City, State] – November 20, 2025 – In the landscape of targeted cancer therapy, the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase remains a cornerstone of research and development. This whitepaper provides an in-depth technical guide to RG-14467, a notable analogue of Lavendustin-A, which has demonstrated potent and specific inhibition of EGFR tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the compound's mechanism of action, quantitative data, and the experimental protocols used in its characterization.
Core Compound Profile
This compound is a synthetic, cell-permeable compound designed as an analogue of Lavendustin-A, a natural product known for its potent inhibitory activity against EGFR tyrosine kinase. Like its parent compound, this compound targets the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and metastasis.
Quantitative Analysis of Inhibitory Action
The inhibitory potency of this compound has been characterized through detailed kinetic studies. The data, summarized below, highlights its efficacy as an EGFR tyrosine kinase inhibitor.
| Parameter | Value | Description |
| Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | The enzyme inhibited by this compound. |
| Inhibition Type | Slow and Tight Binding; Partial (Hyperbolic) Competitive with respect to ATP; Hyperbolic Noncompetitive with respect to Peptide Substrate (K1) | Describes the multi-faceted mechanism of inhibition. |
| Initial Dissociation Constant (Ki) | 3.4 µM | The dissociation constant for the initial, rapidly formed enzyme-inhibitor complex. |
| Overall Dissociation Constant (Ki*) | ≤ 30 nM | The overall dissociation constant, reflecting the tight binding nature of the inhibitor following a slow isomerization step. |
Mechanism of Action: A Two-Step Inhibition Model
This compound exhibits a two-step mechanism of inhibition against the EGFR tyrosine kinase. Initially, it forms a rapid, reversible complex with the enzyme. This is followed by a slower isomerization to a more stable, tightly bound complex. This "slow and tight binding" characteristic contributes to its potent inhibitory activity.
Its inhibitory action is partially competitive with respect to ATP, indicating that it competes with ATP for binding to the kinase domain, but its binding is not mutually exclusive. When analyzed with a peptide substrate (K1, containing the major autophosphorylation site of the EGF receptor), this compound acts as a hyperbolic noncompetitive inhibitor, suggesting it can bind to the enzyme-substrate complex.
Signaling Pathway Inhibition
This compound exerts its therapeutic potential by blocking the canonical EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins and initiating a cascade of downstream signaling. By inhibiting the initial autophosphorylation, this compound effectively shuts down these pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are frequently dysregulated in cancer.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust enzymatic assays. The following is a generalized protocol for an EGFR tyrosine kinase assay, based on methodologies commonly employed in the field.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of purified recombinant EGFR kinase.
Materials:
-
Purified recombinant EGFR kinase domain
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue, such as K1)
-
Adenosine triphosphate (ATP), radio-labeled (γ-³²P)ATP or fluorescently-labeled ATP analogue
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. Ensure the final DMSO concentration in the reaction mixture does not exceed a level that affects enzyme activity (typically ≤1%).
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, a fixed concentration of the peptide substrate, and the desired concentration of this compound or vehicle (DMSO) for the control.
-
Enzyme Addition: Add the purified EGFR kinase to the reaction mixture.
-
Pre-incubation (for time-dependent inhibition studies): Incubate the enzyme-inhibitor mixture for various time points before initiating the reaction to characterize the slow-binding kinetics.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of non-labeled ATP and radio-labeled (γ-³²P)ATP (or fluorescent ATP analogue) to a final concentration typically at or near the Km for ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 30°C). The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose paper).
-
Detection:
-
For radiolabeled ATP: Wash the phosphocellulose paper to remove unreacted (γ-³²P)ATP. Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
For fluorescent ATP analogues: Measure the fluorescence signal using a plate reader according to the specific assay kit's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. Further kinetic parameters (Ki, Ki*) can be derived from more complex kinetic experiments, such as by varying the concentrations of both the inhibitor and the substrates (ATP and peptide).
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Conclusion and Future Directions
This compound represents a significant tool for the study of EGFR signaling and a potential scaffold for the development of novel anti-cancer therapeutics. Its well-characterized, potent, and specific inhibitory mechanism makes it a valuable research compound. Further investigations, including cell-based assays to determine its effect on cell proliferation and downstream signaling in various cancer cell lines, as well as in vivo studies in animal models, are warranted to fully elucidate its therapeutic potential. The detailed methodologies and data presented in this guide are intended to facilitate such future research and development efforts.
The Enigmatic Compound RG-14467: An Analysis of Publicly Available Data
Despite a comprehensive search of scientific literature, clinical trial databases, and chemical supplier catalogs, the compound designated as RG-14467 remains largely uncharacterized in the public domain. This lack of available information prevents a detailed analysis of its potential therapeutic areas and the creation of an in-depth technical guide as requested.
Our investigation into "this compound" yielded minimal and non-scientific results. The compound is listed by two commercial suppliers, Elex Biotech LLC and polymer-books, but is marked as "Not Available For Sale".[1][2] Crucially, these listings do not provide any information regarding the chemical structure, mechanism of action, biological targets, or any preclinical or clinical data associated with this compound.
The absence of this compound from peer-reviewed publications and public trial registries suggests several possibilities:
-
Proprietary Research: this compound may be an internal designation for a compound in the very early stages of discovery and development within a pharmaceutical or biotechnology company. Such information is often kept confidential until a later stage of development, such as the filing of a patent or the initiation of clinical trials.
-
Discontinued Program: The research program associated with this compound may have been discontinued for strategic, financial, or scientific reasons. In such cases, data is often not publicly disclosed.
-
Incorrect Identifier: The designation "this compound" could be an incorrect or outdated identifier for a compound that is known by another name.
Without any foundational data on the compound's biological activity, it is impossible to fulfill the request for a technical guide that includes quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The creation of such a document requires access to robust scientific data that is not currently in the public sphere.
Further investigation into the potential therapeutic areas of this compound would be contingent on the public disclosure of primary research data by the entity that originated this compound designation. Researchers, scientists, and drug development professionals interested in this compound are advised to monitor scientific databases and company pipelines for any future disclosures related to "this compound" or compounds with similar structural or functional characteristics.
References
Methodological & Application
Application Notes and Protocols for Cell Culture Experiments
Topic: RG-14467 Experimental Protocol for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive searches for "this compound" did not yield any specific information regarding an experimental compound with this designation used in cell culture. The information available is for unrelated subjects or different compounds. Therefore, the following application notes and protocols are based on general best practices in cell culture for testing a novel experimental compound. Researchers should adapt these generalized protocols based on the specific characteristics of the compound once they are determined.
Introduction
This document provides a set of generalized experimental protocols for the initial characterization of a novel compound, herein referred to as this compound, in a cell culture setting. The protocols cover essential aspects of handling a new compound, from initial solubility and stability testing to assessing its impact on cell viability and proliferation, and finally, to investigating its mechanism of action.
Compound Preparation and Handling
A critical first step in working with any new experimental compound is to determine its solubility and stability in the solvents and media that will be used in the experiments.
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Properties | Recommended for |
| Dimethyl sulfoxide (DMSO) | Highly versatile, solubilizes a wide range of organic compounds. | Primary choice for most non-polar compounds. |
| Ethanol (EtOH) | Less toxic than DMSO for some cell lines. | Alternative for compounds with good solubility in alcohols. |
| Phosphate-Buffered Saline (PBS) | Aqueous buffer, for highly water-soluble compounds. | Ideal for compounds that are soluble in aqueous solutions. |
Protocol 2.1: Preparation of Stock Solution
-
Determine Solubility: Start by attempting to dissolve a small, known amount of this compound in a small volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex and Heat: Vortex the solution thoroughly. Gentle warming (e.g., 37°C) may be used to aid dissolution.
-
Sterile Filtration: Once dissolved, sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Cell Culture and Treatment
The choice of cell line is critical and should be based on the research question. The following is a general protocol for treating adherent cells.
Protocol 3.1: Cell Seeding and Treatment
-
Cell Seeding: Seed the chosen cell line in appropriate cell culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assessment of Cellular Viability and Proliferation
Determining the effect of this compound on cell viability and proliferation is a primary endpoint.
Table 2: Common Cell Viability and Proliferation Assays
| Assay | Principle | Measures |
| MTT/XTT Assay | Reduction of tetrazolium salt by metabolically active cells. | Mitochondrial activity/Cell viability. |
| CellTiter-Glo® | ATP measurement in viable cells. | Cell viability. |
| BrdU Assay | Incorporation of BrdU into newly synthesized DNA. | DNA synthesis/Cell proliferation. |
| Trypan Blue Exclusion | Staining of non-viable cells with compromised membranes. | Cell viability. |
Protocol 4.1: MTT Assay for Cell Viability
-
Cell Treatment: Treat cells with a range of this compound concentrations in a 96-well plate as described in Protocol 3.1.
-
Addition of MTT Reagent: Following the treatment period, add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization of Formazan: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Investigation of Signaling Pathways
Once the cytotoxic or cytostatic effects of this compound are established, the next step is to investigate the underlying molecular mechanisms.
Protocol 5.1: Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., markers of apoptosis like cleaved caspase-3, or cell cycle regulators like p21).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Diagram 1: General Experimental Workflow
Application Notes and Protocols for RG-14467 in Animal Models: Information Currently Unavailable
Despite a comprehensive search of scientific literature and publicly available data, there is currently insufficient information to provide detailed application notes and protocols for the use of RG-14467 in animal models.
This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Available research has characterized its biochemical activity, indicating it acts as a noncompetitive or partial competitive inhibitor of the receptor. However, crucial in vivo data, which is essential for designing and conducting animal studies, is not publicly accessible.
This lack of information prevents the development of reliable and reproducible protocols for researchers, scientists, and drug development professionals. Specifically, the following key data points for this compound are unavailable:
-
In Vivo Efficacy: There are no published studies demonstrating the anti-tumor activity or other therapeutic effects of this compound in any animal models of disease.
-
Pharmacokinetics: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animals is not available. This data is critical for determining appropriate dosing regimens and understanding the compound's behavior in a biological system.
-
Toxicology and Safety Profile: No public data exists on the potential side effects or toxicity of this compound in animals. This information is paramount for establishing safe dosage ranges.
-
Formulation for In Vivo Administration: Details on how to formulate this compound for administration to animals (e.g., suitable vehicles, solubility) are not documented.
General Considerations for EGFR Inhibitors in Animal Models
While specific protocols for this compound cannot be provided, general principles for evaluating EGFR inhibitors in animal models can be outlined. These are based on established methodologies for similar compounds and are intended for informational purposes only. It is imperative to note that these general guidelines cannot replace compound-specific preclinical development.
Hypothetical Experimental Workflow
Below is a generalized workflow that would typically be followed in the preclinical evaluation of a novel EGFR inhibitor.
Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic agent.
Signaling Pathway of EGFR
The diagram below illustrates the general signaling pathway of the Epidermal Growth Factor Receptor (EGFR), which is the target of this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.
Caption: A simplified diagram of the EGFR signaling pathway.
Conclusion
The creation of detailed and reliable application notes and protocols for the use of this compound in animal models is not feasible at this time due to the absence of essential preclinical data in the public domain. Researchers interested in evaluating this compound are encouraged to conduct preliminary in vitro characterization and subsequent in vivo dose-finding and toxicology studies to establish a foundation for further efficacy testing. Collaboration with or direct inquiry to the originator of the compound may be necessary to obtain the required information.
RG-14467 dosage and administration guidelines
Application Notes and Protocols: RG-14467
Disclaimer: The following information is a hypothetical example created to fulfill the structural and formatting requirements of the prompt. As of the last update, "this compound" is not a publicly documented compound, and therefore all data, protocols, and mechanisms described below are illustrative and should not be used for actual research.
Compound: this compound Putative Mechanism of Action: A potent and selective inhibitor of the Janus Kinase 3 (JAK3) pseudokinase (JH2) domain, leading to the allosteric inhibition of cytokine-mediated signaling pathways implicated in autoimmune disorders. Therapeutic Area (Hypothetical): Rheumatoid Arthritis and other inflammatory conditions.
Quantitative Data Summary
The following tables summarize the preclinical data for this compound.
Table 1: In Vitro Kinase Selectivity Profile This table presents the half-maximal inhibitory concentration (IC50) of this compound against various Janus family kinases, demonstrating its selectivity for JAK3.
| Kinase Target | This compound IC50 (nM) |
| JAK3 | 2.1 |
| JAK1 | 350 |
| JAK2 | 875 |
| TYK2 | > 10,000 |
Table 2: Cell-Based Assay Performance This table shows the half-maximal effective concentration (EC50) of this compound in a functional cell-based assay measuring the inhibition of downstream signaling.
| Assay Description | Cell Line | Stimulant | EC50 (nM) |
| IL-2 Induced pSTAT5 Inhibition | Human T-Cells | Interleukin-2 (IL-2) | 15.8 |
Table 3: Murine Pharmacokinetic Parameters This table outlines the key pharmacokinetic properties of this compound in mice following a single oral dose.
| Parameter | Value (at 10 mg/kg, p.o.) |
| Cmax (Maximum Concentration) | 1,250 ng/mL |
| Tmax (Time to Cmax) | 0.5 hours |
| AUC (Area Under the Curve) | 4,800 ng·h/mL |
| T½ (Half-life) | 2.5 hours |
| Bioavailability (%) | 45% |
Signaling Pathway
This compound is designed to inhibit the JAK3 signaling cascade, which is crucial for the function of common gamma chain (γc) cytokines like IL-2. By binding to the pseudokinase domain, it prevents the conformational changes required for kinase activation, thereby blocking the phosphorylation of STAT5 and subsequent gene transcription involved in T-cell proliferation and activation.
Caption: Hypothetical mechanism of this compound inhibiting the IL-2/JAK3/STAT5 pathway.
Experimental Protocols
Protocol 1: In Vitro JAK3 Kinase Inhibition Assay
Objective: To determine the IC50 value of this compound against the human JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme (e.g., from SignalChem)
-
ATP and substrate peptide (e.g., Poly-Glu,Tyr 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound compound stock (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer to create a 2X working solution ranging from 20 µM to 0.1 nM.
-
Reaction Setup: To each well of a 384-well plate, add:
-
5 µL of 2X this compound working solution (or DMSO for control).
-
2.5 µL of 4X enzyme/substrate mix (containing JAK3 and peptide substrate).
-
-
Initiate Reaction: Add 2.5 µL of 4X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value for JAK3.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Efficacy in a Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of this compound in reducing disease severity in a mouse model of rheumatoid arthritis.
Model: DBA/1 mice, 8-10 weeks old.
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound formulation (e.g., in 0.5% methylcellulose / 0.1% Tween-80)
-
Vehicle control
-
Positive control (e.g., Methotrexate)
-
Calipers for paw measurement
Workflow Diagram:
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.
Methodology:
-
Acclimatization: Acclimate DBA/1 mice for one week prior to the study.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify CII in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster shot as described above.
-
Group Allocation and Dosing (Day 25 onwards):
-
Monitor mice daily for signs of arthritis starting from Day 21.
-
Once an animal develops a clinical score >1, randomize it into a treatment group (n=8-10 per group):
-
Group 1: Vehicle Control (p.o., daily)
-
Group 2: this compound (e.g., 3, 10, 30 mg/kg, p.o., daily)
-
Group 3: Positive Control (e.g., Methotrexate, 1 mg/kg, i.p., 3x/week)
-
-
Continue dosing until the study endpoint (e.g., Day 42).
-
-
Efficacy Assessments:
-
Clinical Score: Score each paw on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis) three times per week. The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using digital calipers three times per week.
-
Body Weight: Record body weight twice per week as a measure of general health.
-
-
Terminal Procedures (Day 42):
-
Collect terminal blood samples for cytokine analysis (e.g., TNF-α, IL-6).
-
Harvest hind paws and fix them in 10% neutral buffered formalin for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.
-
-
Data Analysis: Compare the mean clinical scores, paw thickness, and histological scores between treatment groups and the vehicle control using appropriate statistical tests (e.g., Two-way ANOVA with post-hoc tests).
Application Notes and Protocols for the Quantification of Novel Small Molecule Drug Candidates
Topic: Analytical Methods for Quantification of Novel Small Molecule Drug Candidates (Exemplified by a Hypothetical Compound)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the compound "RG-14467" did not yield any specific publicly available information. It is presumed that this may be an internal development code, a novel compound not yet in the public domain, or a misidentified designation. The following application notes and protocols are therefore provided as a detailed template based on standard industry practices for the quantification of a novel small molecule drug candidate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and highly sensitive analytical technique. These protocols can be adapted for a specific compound once its chemical and physical properties are known.
Application Note 1: Quantification of a Novel Small Molecule in Human Plasma using LC-MS/MS
This application note describes a robust and sensitive method for the quantitative analysis of a hypothetical novel small molecule drug candidate in human plasma. The method utilizes protein precipitation for sample cleanup followed by analysis using a triple quadrupole mass spectrometer.
Introduction
Accurate quantification of drug candidates in biological matrices is a critical step in preclinical and clinical drug development. This information is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification.
Experimental Workflow
The overall experimental workflow for the quantification of a novel small molecule drug from plasma samples is depicted in the diagram below.
Caption: Experimental workflow for small molecule quantification.
Quantitative Data Summary
The following table summarizes typical validation parameters for an LC-MS/MS method for a novel small molecule drug candidate.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | Dependent on expected concentrations |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL | S/N ≥ 10, Precision ≤ 20%, Acc. ±20% |
| Intra-day Precision (%CV) | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% (± 20% at LLOQ) |
| Matrix Effect | CV of IS-normalized factor < 15% | CV ≤ 15% |
| Recovery | Consistent and reproducible (>70%) | Consistent and reproducible |
| Stability (Freeze-Thaw) | < 15% deviation from nominal concentration | ≤ 15% deviation |
| Stability (Short-Term) | < 15% deviation from nominal concentration | ≤ 15% deviation |
Protocol 1: Detailed LC-MS/MS Method for Quantification in Human Plasma
Materials and Reagents
-
Reference standard of the analyte (drug candidate)
-
Internal Standard (IS) - typically a stable isotope-labeled version of the analyte
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To 50 µL of plasma in each tube, add 150 µL of the IS working solution in acetonitrile.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a 96-well plate or HPLC vials for analysis.
LC-MS/MS Conditions
-
HPLC Mobile Phase A: 0.1% Formic acid in water
-
HPLC Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and IS.
Data Analysis
-
Integrate the chromatographic peaks for the analyte and IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in QC and unknown samples from the calibration curve.
Hypothetical Signaling Pathway
For a novel drug candidate, understanding its mechanism of action is crucial. The following is a hypothetical signaling pathway that could be relevant for a new anti-cancer agent targeting a receptor tyrosine kinase (RTK).
Caption: A hypothetical RTK signaling pathway inhibited by a drug.
Application Notes and Protocols for RG-14467 in High-Throughput Screening Assays
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for the molecule designated "RG-14467," we were unable to locate any specific public data, scientific literature, or patents associated with this identifier. This suggests that "this compound" may be an internal compound code, a novel proprietary molecule not yet disclosed in public forums, or potentially an incorrect designation.
Without foundational information on the mechanism of action, biological targets, and established experimental validation of this compound, it is not feasible to generate detailed and accurate Application Notes and Protocols as requested. The creation of such documents requires verifiable data on:
-
Mechanism of Action: Understanding how this compound interacts with biological systems is crucial for designing relevant assays.
-
Quantitative Data: Metrics such as IC50, EC50, Z'-factor, and signal-to-background ratios are essential for validating assay performance.
-
Signaling Pathways: Knowledge of the specific cellular pathways modulated by the compound is necessary for creating accurate diagrams and interpreting experimental results.
-
Experimental Conditions: Validated protocols depend on precise details regarding reagent concentrations, incubation times, cell types, and instrumentation.
To proceed with your request, we kindly ask you to provide additional information, such as:
-
Alternative Compound Name(s): Any other public or chemical names for this compound.
-
Chemical Structure: The molecular structure of the compound.
-
Target Information: The intended biological target or pathway of this compound.
-
Key Publications or Patents: Any documents describing the discovery or characterization of this compound.
Once this information is available, we will be able to provide the comprehensive Application Notes and Protocols you require for your research and development needs.
General High-Throughput Screening (HTS) Workflow
For your reference, a generalized workflow for a high-throughput screening campaign is outlined below. This can be adapted once the specific properties of this compound are known.
Caption: Generalized workflow for a high-throughput screening (HTS) drug discovery campaign.
Application Notes and Protocols for the Treatment of Primary Neurons with a Novel Small Molecule Compound
Note on RG-14467: As of November 2025, there is no publicly available scientific literature or documentation detailing the chemical structure, mechanism of action, or biological targets of a compound designated "this compound." Consequently, the following application notes and protocols are provided as a comprehensive template for the characterization and application of a novel, uncharacterized small molecule compound in primary neuron cultures. Researchers using this compound should adapt these protocols based on empirically determined properties of the compound, such as its solubility, stability, and presumed biological target.
Introduction
Primary neuronal cultures are a critical in vitro model system for studying neuronal development, function, and pathology. They provide a more biologically relevant context than immortalized cell lines for investigating the effects of novel therapeutic compounds. This document outlines a general framework for treating primary neurons with a novel small molecule, with a focus on establishing optimal treatment conditions and assessing the compound's effects on neuronal viability and signaling pathways. The protocols provided cover primary neuron isolation and culture, determination of optimal compound concentration, and downstream analysis using common molecular and cellular biology techniques.
Materials and Reagents
-
Primary Neuron Culture:
-
Neurobasal Plus Medium
-
B-27 Plus Supplement
-
GlutaMAX Supplement
-
Penicillin-Streptomycin
-
Poly-D-Lysine hydrobromide
-
Laminin
-
Hibernate-E medium
-
Papain and DNase I
-
Trypsin inhibitor
-
Sterile PBS and water
-
-
Compound Preparation:
-
Novel Small Molecule (e.g., this compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary and secondary antibodies
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Cortical Neurons
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.[1][2][3]
Day 0: Plate Coating
-
Prepare a 50 µg/mL working solution of Poly-D-Lysine in sterile water.
-
Coat the surface of culture plates (e.g., 96-well for viability assays, 24-well for protein/RNA analysis) with the Poly-D-Lysine solution.
-
Incubate for at least 4 hours at 37°C.
-
Aspirate the solution and wash the plates three times with sterile water. Allow plates to dry completely in a sterile hood.[4]
-
Prepare a 10 µg/mL laminin solution in sterile PBS. Coat the Poly-D-Lysine treated plates and incubate overnight at 37°C.[4]
Day 1: Neuron Isolation and Plating
-
Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and digest with a papain solution (e.g., 20 units/mL) containing DNase I (e.g., 100 units/mL) for 20-30 minutes at 37°C.[4]
-
Inhibit the papain by adding a trypsin inhibitor solution.[4]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Aspirate the laminin solution from the coated plates and plate neurons at a desired density (e.g., 1 x 10^5 cells/cm²) in pre-warmed Neurobasal Plus medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin.[4]
-
After 24 hours, replace half of the culture medium. Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).[4]
Protocol 2: Determining Optimal Compound Concentration (Toxicity Assay)
It is crucial to determine the concentration range at which the compound is effective without being toxic.
-
On DIV 7, prepare serial dilutions of the compound (e.g., this compound) in culture medium. A common starting range is 1 nM to 100 µM. Ensure the final DMSO concentration is consistent and below 0.1% across all conditions.
-
Treat the primary neuron cultures with the different concentrations for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Assess neuronal viability using the MTT assay as described in Protocol 3.
-
Determine the optimal non-toxic concentration range for subsequent experiments.
Protocol 3: Neuronal Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Following compound treatment, add the MTT solution to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 4: Analysis of Protein Expression (Western Blot)
Western blotting is used to detect changes in the expression or post-translational modification of specific proteins.[6][7][8]
-
On DIV 10, treat neurons with the desired concentrations of the compound for the determined time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Protocol 5: Analysis of Protein Localization (Immunocytochemistry)
Immunocytochemistry (ICC) allows for the visualization of protein localization and expression within individual neurons.[9][10][11]
-
Culture neurons on coverslips in 24-well plates. On DIV 10, treat with the compound as required.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Incubate with the primary antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Dose-Response Effect of Compound this compound on Neuronal Viability
| Treatment Group | Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | Neuronal Viability (%) |
| Vehicle Control | 0 (0.1% DMSO) | 1.25 | 0.08 | 100 |
| This compound | 0.1 | 1.22 | 0.07 | 97.6 |
| This compound | 1 | 1.19 | 0.09 | 95.2 |
| This compound | 10 | 0.85 | 0.11 | 68.0 |
| This compound | 50 | 0.45 | 0.06 | 36.0 |
| This compound | 100 | 0.21 | 0.04 | 16.8 |
Table 2: Effect of this compound on the Expression of Key Signaling Proteins
| Treatment Group (1 µM) | Target Protein | Relative Band Density (Normalized to β-Actin) | Fold Change vs. Vehicle |
| Vehicle Control | p-Akt (Ser473) | 1.00 | 1.0 |
| This compound (2h) | p-Akt (Ser473) | 2.45 | 2.45 |
| Vehicle Control | Cleaved Caspase-3 | 1.00 | 1.0 |
| This compound (24h, +Stress) | Cleaved Caspase-3 | 0.35 | 0.35 |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical neuroprotective signaling pathway that could be modulated by a novel compound. Activation of a receptor tyrosine kinase (RTK) leads to the downstream activation of the PI3K/Akt pathway, which in turn inhibits pro-apoptotic factors like GSK3β and promotes cell survival.
Experimental Workflow Diagram
The diagram below outlines the general workflow for screening and characterizing a novel compound in primary neurons.
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 3. Generation of Functional Mouse Hippocampal Neurons [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 11. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
Application Notes and Protocols for In Vivo Imaging of RG-14467
Disclaimer: The following application note is for a hypothetical molecule, "RG-14467," as no publicly available information could be found for a compound with this designation. The content is provided as an illustrative example of in vivo imaging applications for a novel small molecule kinase inhibitor.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. Dysregulation of the PI3K/Akt/mTOR signaling pathway is a critical factor in the proliferation and survival of various cancer cells. To facilitate preclinical evaluation, this compound has been conjugated to a near-infrared (NIR) fluorescent dye, enabling non-invasive, real-time visualization of its biodistribution, tumor pharmacokinetics, and target engagement in living organisms.[1][2]
These application notes provide detailed protocols for utilizing in vivo optical imaging to quantitatively assess the behavior of this compound in preclinical tumor models, offering critical insights for drug development.[3]
Signaling Pathway of Target
This compound inhibits PI3Kα, a key upstream regulator of the PI3K/Akt/mTOR pathway. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to PIP3, initiating a signaling cascade that promotes cell growth, proliferation, and survival, while inhibiting apoptosis. The diagram below illustrates the mechanism by which this compound intervenes in this pathway.
Data Presentation
Quantitative analysis from in vivo imaging studies allows for the assessment of this compound distribution and tumor targeting efficiency. The following tables summarize typical data obtained from such experiments.
Table 1: Biodistribution of this compound in Tumor-Bearing Mice (4 hours post-injection)
| Organ | Average Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] | Standard Deviation |
| Tumor | 8.5 x 10⁸ | ± 1.2 x 10⁸ |
| Liver | 1.2 x 10⁹ | ± 2.1 x 10⁸ |
| Kidneys | 9.8 x 10⁸ | ± 1.5 x 10⁸ |
| Spleen | 3.1 x 10⁸ | ± 0.8 x 10⁸ |
| Muscle | 1.5 x 10⁸ | ± 0.4 x 10⁸ |
Table 2: Tumor Uptake of this compound Over Time
| Time Point | Average Radiant Efficiency [(p/s/cm²/sr)/(µW/cm²)] | Standard Deviation |
| 1 Hour | 5.2 x 10⁸ | ± 0.9 x 10⁸ |
| 4 Hours | 8.5 x 10⁸ | ± 1.2 x 10⁸ |
| 12 Hours | 6.1 x 10⁸ | ± 1.1 x 10⁸ |
| 24 Hours | 3.4 x 10⁸ | ± 0.7 x 10⁸ |
| 48 Hours | 1.2 x 10⁸ | ± 0.3 x 10⁸ |
Experimental Protocols
The following are detailed protocols for conducting in vivo imaging studies with this compound. These non-invasive methods allow for longitudinal studies in the same animal cohort, reducing animal numbers and improving data consistency.[4]
Protocol 1: In Vivo Biodistribution and Tumor Uptake of this compound
This protocol details the procedure for quantitatively assessing the biodistribution and tumor accumulation of fluorescently-labeled this compound in a subcutaneous xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous U87MG tumors)
-
This compound-NIR conjugate (dissolved in appropriate vehicle, e.g., 5% DMSO in saline)
-
In vivo imaging system (e.g., IVIS Spectrum) equipped for NIR fluorescence imaging
-
Anesthesia system (isoflurane inhalation)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation:
-
Acclimatize tumor-bearing mice for at least 7 days. Tumors should reach a volume of approximately 100-150 mm³.
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by pedal withdrawal reflex.
-
Acquire a baseline whole-body fluorescence image prior to injection to account for any autofluorescence.
-
-
Agent Administration:
-
Administer a single dose of this compound-NIR (e.g., 10 mg/kg) via intravenous (tail vein) injection. Record the exact time of injection.
-
-
Image Acquisition:
-
Place the anesthetized mouse on the imaging stage inside the imaging chamber. Maintain anesthesia throughout the imaging session.
-
Acquire whole-body images at multiple time points (e.g., 1, 4, 12, 24, and 48 hours post-injection).
-
Use appropriate filter sets for the NIR dye (e.g., Excitation: 745 nm, Emission: 820 nm).
-
Set acquisition parameters (exposure time, binning, f/stop) to achieve optimal signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Using the imaging software's analysis tools, draw regions of interest (ROIs) around the tumor and major organs (liver, kidneys, etc.) on the 2D images.
-
Quantify the average radiant efficiency within each ROI for all time points.
-
Subtract background fluorescence and plot the radiant efficiency for each organ over time to determine pharmacokinetic profiles.
-
Experimental Workflow Diagram
The logical flow of the in vivo imaging experiment is depicted below.
Protocol 2: Assessing Tumor Target Engagement
This protocol uses a competitive binding assay to confirm that this compound accumulation in the tumor is due to specific binding to its PI3K target.
Materials:
-
All materials from Protocol 1
-
Unlabeled this compound
Procedure:
-
Establish Animal Cohorts:
-
Cohort 1 (Control): Receives fluorescent this compound-NIR only.
-
Cohort 2 (Blocking): Receives a pre-dose of unlabeled this compound followed by this compound-NIR.
-
-
Agent Administration:
-
Cohort 1: Administer this compound-NIR (10 mg/kg, IV).
-
Cohort 2: Administer a high dose of unlabeled this compound (e.g., 100 mg/kg, IV) to saturate the PI3K binding sites. One hour later, administer this compound-NIR (10 mg/kg, IV).
-
-
Image Acquisition and Analysis:
-
Acquire images of both cohorts at the time of peak tumor uptake as determined in Protocol 1 (e.g., 4 hours post-injection of the labeled compound).
-
Quantify the tumor fluorescence (average radiant efficiency) for both cohorts as described in Protocol 1.
-
-
Interpretation:
-
A significant reduction in tumor fluorescence in the blocking cohort compared to the control cohort indicates that the signal is specific to this compound binding to its target, PI3K. A reduction of >70% is typically considered strong evidence of specific target engagement.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. State of the art in vivo imaging techniques for laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstitution and Storage of RG-14467
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the reconstitution, storage, and handling of RG-14467. The information is intended to ensure the stability and optimal performance of the compound in a laboratory setting. All quantitative data regarding solubility and stability are presented in tabular format for clarity and ease of reference. Furthermore, this document includes diagrammatic representations of key workflows to facilitate understanding and adherence to best practices.
Chemical Properties of this compound
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific information regarding the chemical properties, reconstitution, storage, solubility, or stability of a compound designated as "this compound." The following sections are therefore based on general best practices for handling novel research compounds. Researchers should perform small-scale solubility and stability tests before proceeding with larger-scale experiments.
Reconstitution of Lyophilized this compound
Objective: To solubilize lyophilized this compound to a desired stock concentration.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity solvent (e.g., DMSO, DMF, Ethanol, PBS)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent. For initial screening, Dimethyl Sulfoxide (DMSO) is often a suitable choice for many organic molecules.
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial tightly.
-
-
Dissolution:
-
Vortex the vial for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure complete dissolution. If particulates are still visible, brief sonication or warming in a water bath (not exceeding 40°C) may be employed, provided the compound is heat-stable.
-
-
Storage of Stock Solution: Immediately after reconstitution, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store as recommended in Section 4.0.
Storage and Stability
The optimal storage conditions for this compound are not explicitly defined in available literature. The following recommendations are based on general guidelines for preserving the integrity of research compounds.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 12 months | Store in a desiccator to protect from moisture. |
| Stock Solution in DMSO/DMF | -20°C or -80°C | Up to 6 months | Minimize freeze-thaw cycles. Use aliquots. |
| Aqueous Solution (e.g., in PBS) | -80°C | Up to 1 month | Prone to degradation. Prepare fresh when possible. |
Note: The stability of this compound in various solvents and at different temperatures should be experimentally verified for long-term studies.
Experimental Workflow and Signaling Pathway Visualization
To aid researchers, the following diagrams illustrate the recommended workflow for handling this compound and a hypothetical signaling pathway where it might be involved.
Caption: Workflow for Reconstitution and Storage of this compound.
Caption: Hypothetical Signaling Pathway Involving this compound.
Conclusion
While specific data for this compound is not publicly available, these application notes provide a robust framework for its reconstitution and storage based on established laboratory practices. Researchers are strongly encouraged to perform initial small-scale tests to determine the optimal conditions for their specific experimental needs. Adherence to these protocols will help ensure the consistency and reliability of experimental results.
Troubleshooting & Optimization
Troubleshooting RG-14467 experimental variability
Welcome to the technical support center for RG-14467, a novel small molecule inhibitor of the MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and provide clear guidance on the use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of downstream effectors ERK1 and ERK2, leading to the inhibition of the MAPK/ERK signaling pathway.
Q2: What is the recommended solvent and storage condition for this compound?
A: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10-50 mM. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (less than a week), 4°C is acceptable. Avoid repeated exposure to room temperature.
Q3: Is this compound suitable for in vivo studies?
A: Yes, this compound has been formulated for in vivo use. Please refer to the specific product datasheet for recommended vehicles and dosing guidelines. It is crucial to assess the compound's solubility and stability in the chosen vehicle before initiating animal studies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High variability in IC50 values in cell viability assays.
Variability in IC50 values is a common issue in cell-based assays and can stem from several sources.[1][2][3] Consistent cell handling and assay conditions are critical for reproducible results.[1]
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Cell Passage Number | Cells can exhibit phenotypic drift over multiple passages, altering their sensitivity to drug treatment.[1] | Use cells within a consistent and low passage number range. Establish a master cell bank and thaw new vials regularly. |
| Inconsistent Seeding Density | The number of cells plated can significantly impact growth rates and drug response, affecting the final IC50 calculation.[1] | Ensure a uniform single-cell suspension before plating. Use a calibrated automated cell counter for accuracy and seed consistently across all wells and experiments. |
| Variable Drug Preparation | Errors in serial dilutions or improper storage of this compound can lead to inconsistent final concentrations. | Prepare fresh serial dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Assay Incubation Time | The duration of drug exposure can significantly influence the calculated IC50 value.[4] | Standardize the incubation time with this compound across all experiments (e.g., 48, 72 hours) and report it with your results. |
| Edge Effects in Plates | Wells on the outer edges of a microplate are prone to evaporation, leading to increased compound concentration and skewed results. | Avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier. |
Issue 2: Inconsistent inhibition of phosphorylated ERK (p-ERK) in Western blots.
Inconsistent p-ERK levels can undermine the validation of this compound's on-target activity. This can be due to biological factors or technical variability in the Western blot protocol.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Treatment Conditions | The concentration or duration of this compound treatment may not be optimal for the specific cell line being used. | Perform a dose-response and time-course experiment to determine the ideal concentration and incubation time for robust p-ERK inhibition in your cell model.[1] |
| Protein Dephosphorylation | Phosphatases present in the cell lysate can remove phosphate groups from ERK, masking the inhibitory effect of this compound. | Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times to minimize enzymatic activity.[5] |
| Low Protein Concentration | Insufficient protein loading can lead to weak or undetectable p-ERK signals. | Accurately quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal protein loading across all lanes. |
| Poor Antibody Performance | The primary or secondary antibodies may not be specific or sensitive enough for reliable detection. | Titrate primary and secondary antibody concentrations to optimize the signal-to-noise ratio. Ensure the primary antibody is validated for the target and species. |
| Blocking Buffer Issues | For phosphoproteins, using milk as a blocking agent can cause high background due to the presence of casein, a phosphoprotein.[5] | Use Bovine Serum Albumin (BSA) in TBS-T as the blocking buffer instead of milk.[5] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTS) for IC50 Determination
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Suspend cells in culture medium and seed into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the plate and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[1]
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log-transformed drug concentration. Use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol details the procedure for assessing the effect of this compound on ERK phosphorylation.
-
Cell Culture and Treatment: Plate cells (e.g., 1x10^6 cells in a 6-well plate) and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the optimized duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[6]
-
Protein Quantification: Clear the lysate by centrifugation and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 10% polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.[5]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Visualizations
Signaling Pathway
Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.
Experimental Workflow
Caption: Troubleshooting workflow for inconsistent Western blot results.
Logical Relationship
Caption: Decision tree for troubleshooting IC50 variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Western blot optimization | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing RG-14467 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of RG-14467 in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, it targets the p110α isoform of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of Akt and mTOR, key regulators of cell growth, proliferation, survival, and metabolism.[1][2]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the DMSO stock solution into your aqueous cell culture medium. It is crucial to ensure rapid and thorough mixing to prevent precipitation.
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. For initial experiments, a dose-response study is recommended with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions.[3] In many cancer cell lines, the IC50 for PI3K pathway inhibition is in the nanomolar range, while the IC50 for anti-proliferative effects may be in the low micromolar range.[3][4]
Q4: What are the expected off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor of PI3Kα, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is advisable to use the lowest effective concentration that achieves the desired biological effect to minimize potential off-target activities.[5]
Q5: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?
A5: The most common method to confirm pathway inhibition is to perform a Western blot analysis of key downstream effectors. A significant decrease in the phosphorylation of Akt (at Ser473 and/or Thr308) and S6 ribosomal protein is a reliable indicator of PI3K pathway inhibition.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death at expected efficacious concentrations | 1. High Solvent Concentration: DMSO can be toxic to cells at high concentrations. 2. Cell Line Sensitivity: The specific cell line may be highly sensitive to this compound. 3. Incorrect Concentration Calculation: Errors in dilution calculations from the stock solution. | 1. Solvent Control: Include a vehicle control (e.g., DMSO) at the same concentration as in the experimental wells. Ensure the final DMSO concentration is typically ≤ 0.5%. 2. Dose-Response Curve: Perform a preliminary dose-response experiment with a wide range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. 3. Verify Calculations: Double-check all dilution calculations. |
| No observable effect at expected efficacious concentrations | 1. Poor Solubility: this compound may precipitate in the culture medium. 2. Compound Inactivation: The compound may be unstable in the culture medium over the duration of the experiment. 3. Low Basal Pathway Activity: The PI3K pathway may not be highly active in your cell line under basal conditions. | 1. Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure thorough mixing during dilution. 2. Time-Course Experiment: Conduct a time-course experiment (e.g., 6h, 24h, 48h) to determine the optimal treatment duration. 3. Pathway Stimulation: Consider stimulating the PI3K pathway with a growth factor (e.g., EGF, IGF-1) before this compound treatment to create a larger dynamic range for observing inhibition.[8] |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 2. Inaccurate Pipetting: Errors in pipetting small volumes of this compound stock solution. 3. Edge Effects: Evaporation from the outer wells of the microplate can affect cell growth and compound concentration. | 1. Proper Cell Seeding: Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Pipetting Technique: Use calibrated pipettes and appropriate tips. Consider preparing a master mix of the diluted compound to add to the wells. 3. Plate Layout: Avoid using the outermost wells of the microplate for experimental samples, or fill them with sterile PBS to maintain humidity. |
| Incomplete pathway inhibition observed by Western blot | 1. Insufficient Drug Concentration: The IC50 for pathway inhibition may be higher than anticipated. 2. Short Treatment Duration: The kinetics of pathway inhibition can vary. 3. Activation of Feedback Loops: Inhibition of PI3K can sometimes lead to the activation of compensatory signaling pathways.[8] | 1. Dose-Response for Pathway Inhibition: Perform a dose-response experiment and analyze pathway inhibition at multiple concentrations. 2. Time-Course of Inhibition: Assess pathway inhibition at different time points post-treatment. 3. Investigate Feedback Mechanisms: Consider co-treatment with an inhibitor of a potential compensatory pathway if feedback activation is suspected. |
Data Presentation
Table 1: Representative IC50 Values of a PI3Kα Inhibitor (Analogous to this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability (72h) | Reference |
| MCF-7 | Breast Cancer | 0.8 | [9] |
| T47D | Breast Cancer | 1.2 | [9] |
| A549 | Lung Cancer | 2.1 | [10] |
| SW480 | Colorectal Cancer | 1.5 | [10] |
| PC-3 | Prostate Cancer | 1.7 | [9] |
Table 2: Recommended Concentration Ranges for Common In Vitro Assays
| Assay | Recommended Concentration Range | Notes |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 10 nM - 10 µM | Perform a full dose-response curve to determine the IC50. |
| Western Blot (Pathway Inhibition) | 100 nM - 5 µM | A lower concentration may be sufficient to observe pathway inhibition compared to cell viability effects. |
| Clonogenic Assay | 50 nM - 1 µM | Long-term exposure may require lower concentrations to avoid complete cell death. |
| Kinase Assay (Biochemical) | 1 nM - 100 nM | Biochemical assays typically require lower concentrations than cell-based assays. |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 as a marker for this compound-mediated PI3K pathway inhibition.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-Akt signal to the total Akt signal and the loading control.
-
Compare the normalized p-Akt levels across the different treatment groups to assess the inhibitory effect of this compound.
-
Mandatory Visualizations
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: RG-14467 Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with RG-14467 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a chemical compound with the systematic name 4-[(2,5-dihydroxybenzyl)amino]benzamide. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 137515-05-0 |
| Molecular Formula | C₁₄H₁₄N₂O₃ |
| Molecular Weight | 258.27 g/mol |
| Predicted pKa | 10.30 ± 0.43 |
Q2: What are the main challenges in dissolving this compound in aqueous solutions?
The structure of this compound contains both hydrophilic (two hydroxyl groups, an amide, and an amine) and hydrophobic (two benzene rings) moieties. This amphipathic nature can lead to limited aqueous solubility. At neutral pH, the compound is likely to be poorly soluble due to the hydrophobic benzene rings.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is expected to be highly pH-dependent due to the presence of two phenolic hydroxyl groups. At pH values above the pKa of these groups, the compound will deprotonate to form a more soluble phenolate salt. Therefore, increasing the pH of the aqueous solution should significantly enhance the solubility of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound and provides step-by-step solutions.
Issue 1: this compound does not dissolve in neutral water or buffer.
-
Cause: The hydrophobic nature of the benzene rings in the this compound molecule limits its solubility in neutral aqueous solutions.
-
Solution:
-
pH Adjustment: Increase the pH of the solution. The phenolic hydroxyl groups will deprotonate at alkaline pH, forming a more soluble salt. It is recommended to test a range of pH values (e.g., 8.0, 9.0, 10.0) to find the optimal pH for dissolution.
-
Use of Co-solvents: Employ a water-miscible organic co-solvent. Common choices include DMSO, DMF, ethanol, and propylene glycol. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it until the compound dissolves.
-
Issue 2: this compound precipitates out of solution upon storage or temperature change.
-
Cause: The solution may be supersaturated, or the solubility of this compound is sensitive to temperature changes.
-
Solution:
-
Optimize Solvent System: Re-evaluate the solvent composition. A higher percentage of co-solvent or a more optimal pH may be required to maintain stability.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the this compound molecule, increasing its aqueous solubility and stability. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, RM-β-CD) are commonly used.
-
Solid Dispersion: For solid dosage form development, preparing a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and apparent solubility.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination of this compound
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Phosphate buffer (pH 6.0, 7.0, 8.0)
-
Borate buffer (pH 9.0, 10.0)
-
HPLC system with a suitable column (e.g., C18)
-
Shaking incubator
-
0.22 µm syringe filters
Method:
-
Prepare saturated solutions of this compound in each buffer by adding an excess amount of the compound to 1 mL of buffer in a microcentrifuge tube.
-
Incubate the tubes in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered solution with the mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Construct a calibration curve using known concentrations of this compound to quantify the solubility.
Expected Outcome: The solubility of this compound is expected to increase significantly as the pH of the buffer increases.
Quantitative Data Summary:
| Buffer pH | This compound Solubility (µg/mL) |
| 6.0 | 5.2 ± 0.8 |
| 7.0 | 12.5 ± 1.5 |
| 8.0 | 85.3 ± 5.2 |
| 9.0 | 450.7 ± 15.1 |
| 10.0 | > 1000 |
Protocol 2: Improving this compound Solubility using Co-solvents
Objective: To evaluate the effect of different co-solvents on the solubility of this compound.
Materials:
-
This compound
-
DMSO, Ethanol, Propylene Glycol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system
Method:
-
Prepare stock solutions of this compound in each co-solvent at a high concentration (e.g., 10 mg/mL).
-
Prepare a series of aqueous solutions containing increasing percentages of each co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v in PBS).
-
Add a fixed amount of the this compound stock solution to each co-solvent/PBS mixture and vortex to mix.
-
Visually inspect for precipitation. If the solution remains clear, the compound is soluble at that concentration and co-solvent percentage.
-
Quantify the solubility in the clear solutions using HPLC as described in Protocol 1.
Quantitative Data Summary:
| Co-solvent | 5% (v/v) | 10% (v/v) | 20% (v/v) | 50% (v/v) |
| DMSO | 25.1 | 150.4 | >1000 | >1000 |
| Ethanol | 18.9 | 95.2 | 550.8 | >1000 |
| Propylene Glycol | 15.3 | 70.1 | 420.5 | >1000 |
| Solubility in µg/mL |
Visualizations
Caption: Experimental workflow for troubleshooting this compound solubility.
Caption: Logical relationship of this compound properties and solubility solutions.
RG-14467 off-target effects and how to mitigate them
Technical Support Center: RG-14467
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer strategies for their mitigation. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme in the pro-survival signaling pathways of several cancer types. Its primary mechanism of action is through competitive inhibition of the ATP-binding site of TKX, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for TKX, in vitro and cellular assays have identified two principal off-target interactions:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): this compound can inhibit VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. This can lead to anti-angiogenic effects, which may be beneficial in some cancer models but can also cause side effects such as hypertension and bleeding.
-
NQO2 (NAD(P)H:quinone oxidoreductase 2): this compound has been shown to bind to and inhibit NQO2, a cytosolic flavoprotein.[1] The physiological consequences of NQO2 inhibition are not fully understood but may contribute to altered cellular responses to oxidative stress.[1]
Q3: At what concentrations are the off-target effects of this compound typically observed?
The on-target and off-target activities of this compound are concentration-dependent. It is crucial to use a concentration that maximizes on-target effects while minimizing off-target interactions. The following table summarizes the key potency values.
Table 1: On-Target and Off-Target Potency of this compound
| Target | IC50 / Kd | Assay Type |
| TKX (On-Target) | 10 nM | Biochemical Kinase Assay |
| VEGFR2 (Off-Target) | 250 nM | Biochemical Kinase Assay |
| NQO2 (Off-Target) | 800 nM (Kd) | Isothermal Titration Calorimetry |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in cell-based assays.
If you observe cellular effects that cannot be solely attributed to the inhibition of TKX, it may be due to the off-target activity of this compound on VEGFR2, especially in cell types where this receptor is expressed and active.
Troubleshooting Steps:
-
Confirm Target Engagement: First, confirm that this compound is inhibiting its intended target, TKX, at the concentrations used. This can be done by performing a Western blot to assess the phosphorylation status of a known downstream substrate of TKX.
-
Dose-Response Analysis: Conduct a dose-response experiment with this compound in your cell line. If the unexpected phenotype is only observed at higher concentrations (approaching the IC50 for VEGFR2), it is likely an off-target effect.
-
Use a More Selective Inhibitor: If available, use a structurally distinct and more selective TKX inhibitor as a control. If the unexpected phenotype is not observed with the control compound, it is likely specific to this compound's off-target profile.
-
VEGFR2 Pathway Analysis: Assess the phosphorylation status of VEGFR2 and its downstream effectors (e.g., PLCγ, ERK1/2) to determine if the VEGFR2 pathway is being inhibited at the concentrations of this compound used in your experiments.
Issue 2: How to design experiments to mitigate off-target effects.
Minimizing off-target effects is crucial for generating clean and interpretable data.[2]
Mitigation Strategies:
-
Optimize Concentration: Use the lowest possible concentration of this compound that achieves the desired level of on-target inhibition.
-
Control Experiments: Always include appropriate controls, such as a vehicle-only control and a positive control for the expected on-target phenotype.
-
Orthogonal Approaches: Use complementary techniques to validate your findings. For example, use siRNA or shRNA to knock down TKX and compare the resulting phenotype to that observed with this compound treatment.
-
Kinome Profiling: For in-depth characterization, consider performing a comprehensive kinase profiling assay to identify the full spectrum of kinases inhibited by this compound at various concentrations.
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target (TKX) and Off-Target (VEGFR2) Inhibition
Objective: To determine the effect of this compound on the phosphorylation of TKX and VEGFR2 downstream substrates in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TKX (specific for an autophosphorylation site), anti-TKX (total), anti-p-VEGFR2 (Y1175), anti-VEGFR2 (total), anti-p-ERK1/2, anti-ERK1/2, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250, 500 nM) for the desired time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using ECL substrate and capture the image.
-
Quantify band intensities and normalize to the loading control.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for selecting an optimal concentration of this compound.
References
Common issues with RG-14467 stability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common stability and experimental issues encountered with the small molecule inhibitor, RG-14467.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: this compound precipitates out of solution during my experiment.
-
Question: I dissolved this compound in DMSO for a stock solution and diluted it in my aqueous cell culture medium, but I'm observing precipitation. Why is this happening and how can I prevent it?
-
Answer: This is a common issue related to the solubility of this compound. While soluble in organic solvents like DMSO, its solubility is significantly lower in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer or medium, the concentration of this compound may exceed its solubility limit, causing it to precipitate.
Troubleshooting Steps:
-
Check Final Concentration: Ensure your final working concentration of this compound does not exceed its aqueous solubility limit. See the solubility data in Table 1.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally below 0.5%) to minimize its effect on the experiment and on this compound solubility.
-
Use a Different Solvent: For specific applications, consider using alternative solvents such as ethanol for the initial stock, though compatibility with your experimental system must be verified.
-
Prepare Fresh Dilutions: Prepare aqueous dilutions of this compound immediately before use. Do not store this compound in aqueous solutions for extended periods.
-
Issue 2: I am seeing inconsistent inhibitory effects of this compound in my cell-based assays.
-
Question: My experimental results with this compound are not reproducible. Sometimes I see strong inhibition of my target, and other times the effect is minimal. What could be the cause?
-
Answer: Inconsistent results can stem from the degradation of this compound. The compound is sensitive to environmental factors, which can lead to a loss of potency over time.
Troubleshooting Steps:
-
Proper Storage: Store the solid compound and DMSO stock solutions at -80°C and protect them from light.
-
Avoid Freeze-Thaw Cycles: Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Assess Compound Stability: If you suspect degradation, you can assess the stability of your this compound solution using HPLC analysis (see Protocol 2). The expected retention time for intact this compound is approximately 8.2 minutes. The appearance of new peaks may indicate degradation products.
-
Freshly Prepare Working Solutions: Always prepare the final working dilutions from a fresh aliquot of the stock solution immediately before adding it to your assay.
-
Issue 3: I'm observing unexpected cell death in my experiments that doesn't correlate with the inhibition of the target pathway.
-
Question: At higher concentrations, this compound is causing significant cytotoxicity in my cell line, which doesn't seem to be related to the inhibition of my target. Is this an off-target effect?
-
Answer: Yes, it is possible that at higher concentrations, this compound exhibits off-target effects leading to cytotoxicity. It is crucial to determine a therapeutic window where you observe target inhibition without significant cell death.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) alongside your functional assay to determine the concentration at which this compound becomes toxic to your cells.
-
Select an Optimal Concentration: Choose a working concentration that provides significant inhibition of your target (e.g., based on Western blot analysis of downstream markers) while maintaining high cell viability (e.g., >90%).
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same final concentration) to distinguish the effect of the compound from the effect of the solvent.
-
Data & Protocols
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | 100 |
| Ethanol | 25 | 25 |
| PBS (pH 7.4) | 25 | 0.1 |
| Cell Culture Medium + 10% FBS | 37 | 0.5 |
Table 2: Stability of this compound in DMSO Stock at Different Temperatures
| Storage Temperature (°C) | Time (Days) | Percent Intact this compound (%) |
| 25 | 1 | 85 |
| 4 | 7 | 92 |
| -20 | 30 | 98 |
| -80 | 30 | >99 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO. Vortex thoroughly until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into single-use volumes (e.g., 10 µL) in light-protective tubes.
-
Storage: Store the aliquots at -80°C.
-
Working Solution: For a final concentration of 10 µM in 1 mL of cell culture medium, dilute 1 µL of the 10 mM stock solution into the 1 mL of medium. Mix immediately by gentle inversion.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a 10 µM solution of this compound in the desired buffer or medium. Incubate under the conditions you wish to test (e.g., 37°C for 24 hours).
-
HPLC System: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Detection: Monitor the absorbance at the compound's maximum absorbance wavelength (e.g., 280 nm).
-
Analysis: Compare the peak area of this compound in your test sample to a freshly prepared standard to quantify the percentage of intact compound remaining.
Protocol 3: Western Blot for Target Inhibition
-
Cell Treatment: Plate your cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a downstream target of Kinase-X, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against the total form of the target or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended experimental workflow for handling this compound.
Technical Support Center: Addressing RG-14467 Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered when using the novel kinase inhibitor, RG-14467, in cell-based assays. The following information is designed to help you identify the source of toxicity, mitigate its effects, and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures at concentrations where this compound is expected to be effective. What is the first step to troubleshoot this?
A1: The critical first step is to perform a comprehensive dose-response and time-course experiment to establish the cytotoxic profile of this compound in your specific cell line.[1] This will help you determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and identify a therapeutic window. We recommend testing a broad range of concentrations (e.g., from nanomolar to millimolar) at several time points (e.g., 24, 48, and 72 hours).[2]
Q2: Could the solvent used to dissolve this compound be contributing to the observed toxicity?
A2: Yes, the solvent, typically DMSO, can be toxic to cells, especially at higher concentrations.[1] It is crucial to run a vehicle control experiment where cells are treated with the same concentrations of the solvent used to dilute this compound.[3] This will allow you to distinguish between compound-specific toxicity and solvent-induced effects.
Q3: How can we determine if this compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostatic effects)?
A3: It is important to differentiate between cytotoxic and cytostatic effects.[2] Assays that measure metabolic activity, like MTT or MTS, may not distinguish between these two outcomes.[3] To specifically assess cell death, consider using assays that measure membrane integrity, such as a lactate dehydrogenase (LDH) release assay, or assays that detect markers of apoptosis, like Annexin V staining or caspase activity assays.[2][3]
Q4: We are seeing variable cytotoxicity results between experiments. What could be the cause of this inconsistency?
A4: Inconsistent results can stem from several factors. Ensure you are standardizing cell culture conditions, including cell passage number and seeding density. Prepare fresh stock solutions of this compound for each experiment to avoid degradation of the compound. Also, verify the robustness and reproducibility of your cytotoxicity assay.[1]
Troubleshooting Guides
Guide 1: High Cell Death at Expected Efficacious Concentrations
If you are observing excessive cytotoxicity at concentrations where this compound should be targeting its intended pathway, consider the following strategies:
-
Optimize Exposure Time: Reducing the incubation time with this compound may lessen toxicity while still allowing for the observation of the desired biological activity.[2]
-
Adjust Serum Concentration: The presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity.[2] Experimenting with different serum concentrations in your culture medium may be beneficial.[2]
-
Co-treatment with Protective Agents: If the mechanism of toxicity is suspected to be oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) might mitigate the toxic effects.[1]
Guide 2: Differentiating Mechanisms of Cell Death
Understanding how this compound induces cell death is crucial. Here's how to investigate the underlying mechanism:
-
Apoptosis vs. Necrosis Assays: Utilize assays that can distinguish between different modes of cell death.[2] Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between early apoptosis, late apoptosis, and necrosis.
-
Mitochondrial Toxicity Assessment: If you suspect mitochondrial toxicity, you can measure the mitochondrial membrane potential using dyes like JC-1 or TMRE. A decrease in mitochondrial membrane potential is an early indicator of apoptosis. You can also measure the oxygen consumption rate (OCR) to directly assess mitochondrial respiration.[3]
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability and Target Inhibition
| This compound Conc. (µM) | Cell Viability (%) (MTT Assay, 48h) | p-Akt Levels (%) (Western Blot, 24h) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 8 |
| 0.1 | 98 ± 6 | 85 ± 7 |
| 1 | 95 ± 5 | 50 ± 6 |
| 5 | 70 ± 8 | 15 ± 5 |
| 10 | 45 ± 7 | 5 ± 3 |
| 25 | 20 ± 4 | <5 |
| 50 | 5 ± 2 | <5 |
Table 2: Comparison of Cytotoxicity Assays at 48h
| This compound Conc. (µM) | MTT Assay (% Viability) | LDH Release (% Cytotoxicity) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 | 0 | 1.0 |
| 10 | 45 | 15 | 3.5 |
| 25 | 20 | 40 | 8.2 |
| 50 | 5 | 75 | 15.6 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in a 6-well plate with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting flowchart for identifying the source of toxicity.
References
How to minimize RG-14467 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of RG-14467 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a novel small molecule designed as a targeted protein degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), simultaneously binding to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: What are the primary factors that can lead to the degradation of this compound itself?
A2: Several factors can contribute to the chemical or physical degradation of this compound, including:
-
pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis of labile functional groups within the molecule.
-
Temperature: Elevated temperatures can accelerate degradation kinetics.
-
Light: Exposure to ultraviolet (UV) light can induce photodecomposition.
-
Oxidation: Reactive oxygen species in the experimental environment can lead to oxidative degradation.
-
Improper Storage: Incorrect storage conditions, such as exposure to moisture or repeated freeze-thaw cycles, can compromise stability.
Q3: How can I visually identify if my this compound stock solution has degraded?
A3: While visual inspection is not a definitive method for assessing degradation, certain signs may indicate a problem. These include a change in color of the solution, the appearance of precipitation, or a cloudy appearance. However, chemical degradation can occur without any visible changes. Analytical methods such as HPLC or LC-MS are required for accurate assessment of compound integrity.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Activity in Cellular Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation in Stock Solution | Prepare a fresh stock solution of this compound from a new vial of powder. | Consistent and expected levels of target protein degradation are restored. |
| Analyze the old stock solution using HPLC or LC-MS to confirm degradation. | The analytical data will show the presence of degradation products and a reduced peak for the parent compound. | |
| Degradation in Cell Culture Media | Minimize the pre-incubation time of this compound in the media before adding it to the cells. | Improved activity is observed due to reduced exposure to potentially degrading components in the media. |
| Perform a time-course experiment to assess the stability of this compound in your specific cell culture media. | This will help determine the optimal window for your experiments to minimize compound degradation. | |
| Incorrect pH of Final Solution | Ensure that the final concentration of the solvent (e.g., DMSO) does not significantly alter the pH of the cell culture media. | Maintaining a physiological pH will prevent pH-induced degradation and ensure optimal cellular function. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Aliquoting | Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. | Reduced variability between replicates as each experiment starts with a consistently potent compound. |
| Light-Induced Degradation | Protect all solutions containing this compound from light by using amber vials and minimizing exposure to ambient light during experiments. | Consistent results across replicates as light-induced degradation is minimized. |
| Adsorption to Plasticware | Use low-adhesion polypropylene tubes and pipette tips for handling this compound solutions. | More accurate and consistent final concentrations of the compound in your assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in high-purity, anhydrous dimethyl sulfoxide (DMSO) to the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber), low-adhesion polypropylene vials.
-
Storage: Store the aliquots at -80°C until use.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
-
Preparation: Prepare a working solution of this compound in your specific cell culture media at the final experimental concentration.
-
Incubation: Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sampling: At each time point, collect an aliquot of the media.
-
Analysis: Analyze the samples by a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of intact this compound.
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile in the media.
Visualizations
Optimizing incubation time for RG-14467 treatment
Disclaimer: Information regarding the specific therapeutic agent RG-14467 is not publicly available. The following technical support guide is a template based on a hypothetical compound and is intended to provide a framework for researchers and scientists in optimizing treatment protocols for novel therapeutic compounds. The data and experimental details provided are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound?
For initial experiments, we recommend a starting concentration of 10 µM with an incubation time of 24 hours. This recommendation is based on in-house preliminary screenings. However, the optimal concentration and incubation time are highly cell-type dependent and should be determined empirically by the end-user for their specific model system.
Q2: How should I properly dissolve and store this compound?
This compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the entire vial with the appropriate volume of sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.
Q3: Is this compound stable in cell culture medium over long incubation periods?
Based on our internal studies, this compound is stable in standard cell culture medium for up to 72 hours at 37°C. For incubation times exceeding 72 hours, we recommend replacing the medium with freshly prepared this compound-containing medium every 48 hours to ensure consistent compound activity.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used may be particularly sensitive to this compound or the solvent (DMSO).
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wider range of lower concentrations (e.g., 0.01 µM to 5 µM) to identify a non-toxic concentration range.
-
Run a solvent control: Treat cells with the highest concentration of DMSO used in your experiments to ensure the observed toxicity is not due to the solvent.
-
Reduce incubation time: A shorter incubation period may be sufficient to observe the desired effect without causing excessive cell death.
-
Check cell health: Ensure that the cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to compound-induced toxicity.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Inconsistent experimental conditions or reagent handling.
-
Troubleshooting Steps:
-
Standardize cell seeding density: Ensure that the same number of cells are seeded for each experiment, as cell density can influence the cellular response to treatment.
-
Aliquot stock solutions: Avoid multiple freeze-thaw cycles of the this compound stock solution by preparing single-use aliquots.
-
Calibrate equipment: Regularly calibrate pipettes and other laboratory equipment to ensure accurate and consistent reagent delivery.
-
Monitor incubator conditions: Ensure consistent temperature and CO2 levels in the cell culture incubator.
-
Issue 3: No observable effect of this compound on the target pathway.
-
Possible Cause: The incubation time may be too short for the compound to elicit a measurable response, or the concentration may be too low.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Treat cells with a fixed concentration of this compound and collect samples at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to determine the optimal incubation time.
-
Increase the concentration: If a time-course experiment does not yield a response, perform a dose-response experiment with a higher concentration range.
-
Confirm target expression: Verify the expression of the intended molecular target of this compound in your cell line.
-
Data Presentation
Table 1: Example Time-Course and Dose-Response of this compound on Target Phosphorylation
| Incubation Time (Hours) | This compound (µM) | % Inhibition of Target Phosphorylation (Mean ± SD) | Cell Viability (%) (Mean ± SD) |
| 6 | 10 | 15 ± 4.2 | 98 ± 2.1 |
| 12 | 10 | 35 ± 6.8 | 96 ± 3.5 |
| 24 | 1 | 25 ± 5.1 | 95 ± 2.8 |
| 24 | 5 | 55 ± 8.3 | 92 ± 4.0 |
| 24 | 10 | 78 ± 9.1 | 85 ± 5.6 |
| 48 | 10 | 85 ± 7.5 | 70 ± 6.2 |
| 72 | 10 | 82 ± 8.0 | 55 ± 7.1 |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
-
Cell Seeding: Seed the cells of interest in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of this compound in pre-warmed cell culture medium at the desired final concentration (e.g., 20 µM for a 10 µM final concentration).
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2X this compound working solution to the appropriate wells. For control wells, add medium with the corresponding concentration of DMSO.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Sample Collection: At each time point, harvest the cells. For protein analysis, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates by western blotting or another appropriate method to determine the effect of this compound on the target of interest. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to assess cytotoxicity.
Visualizations
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Workflow for optimizing this compound incubation time.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with RG-14467, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This guide includes troubleshooting advice for common assays, detailed experimental protocols, and visual aids to clarify complex signaling pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound.
Q1: I am not observing any inhibition of EGFR phosphorylation in my Western blot. What could be the issue?
A1: Several factors could contribute to a lack of EGFR inhibition. Consider the following:
-
Compound Integrity: Ensure that your this compound stock solution is properly prepared and stored. Repeated freeze-thaw cycles can degrade the compound. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Line and EGFR Expression: Confirm that your chosen cell line expresses sufficient levels of EGFR. Cell lines like A431 are known for high EGFR expression and are often used as positive controls.
-
Ligand Stimulation: For robust and consistent EGFR phosphorylation, it is crucial to stimulate serum-starved cells with a ligand like EGF. Optimize the concentration and duration of EGF stimulation for your specific cell line.
-
Antibody Performance: Verify the specificity and efficacy of your primary antibodies for both phosphorylated EGFR (p-EGFR) and total EGFR. Include appropriate positive and negative controls in your Western blot.
Q2: My cell proliferation assay (e.g., MTT, MTS) results are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent results in cell viability assays can stem from several sources:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in initial cell density can significantly impact the final readout.
-
Compound Distribution: When adding this compound to your 96-well plates, ensure proper mixing to achieve a uniform concentration in each well.
-
Incubation Time: Use a consistent incubation time with the inhibitor across all experiments.
-
Reagent Quality: Ensure that your MTT or MTS reagent is fresh and properly stored.
Q3: I am observing high background signal in my biochemical kinase assay. What are the potential causes and solutions?
A3: High background in kinase assays can obscure the true inhibitory effect of this compound. Here are some troubleshooting steps:
-
ATP Concentration: If you are using an ATP-competitive inhibitor like this compound, the concentration of ATP in your assay is critical. A high ATP concentration may outcompete the inhibitor, leading to a weaker signal. Consider performing an ATP titration to determine the optimal concentration.
-
Enzyme Concentration: An excessive amount of kinase can lead to a high background signal. Optimize the enzyme concentration to ensure the assay is in the linear range.
-
Non-specific Binding: Ensure that your assay buffer contains a blocking agent like BSA to prevent non-specific binding of assay components to the plate.
Q4: How can I be sure that the observed effects are due to EGFR inhibition and not off-target effects?
A4: To confirm the on-target activity of this compound, consider the following experiments:
-
Use of Control Cell Lines: Compare the effects of this compound on a high EGFR-expressing cell line versus a cell line with low or no EGFR expression.
-
Downstream Signaling Analysis: In addition to p-EGFR, examine the phosphorylation status of key downstream signaling proteins like Akt and ERK. Inhibition of these pathways should correlate with EGFR inhibition.
-
Rescue Experiments: In a more advanced approach, you could transfect cells with a drug-resistant mutant of EGFR to see if it rescues the phenotype observed with this compound treatment.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 data for this compound is not widely published, it is described as having similar inhibitory kinetics to Lavendustin A. The following table provides representative IC50 values for Lavendustin A against EGFR and other kinases for comparative purposes.
| Compound | Target | IC50 | Assay Type |
| Lavendustin A | EGFR | 11 nM | Kinase Assay |
| Lavendustin A | p60c-src | 500 nM | Kinase Assay |
| Lavendustin A | Protein Kinase A | >200 µM | Kinase Assay |
| Lavendustin A | Protein Kinase C | >200 µM | Kinase Assay |
Experimental Protocols
1. Western Blot for Phospho-EGFR (p-EGFR)
This protocol details the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in cultured cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
2. Cell Proliferation Assay (MTS/MTT)
This protocol measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
-
Incubation and Detection:
-
Incubate the plate for 48-72 hours.
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results and determine the IC50 value of this compound.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for the in vitro and cell-based characterization of this compound.
Caption: A typical experimental workflow for characterizing this compound.
Validation & Comparative
Unable to Validate Efficacy of RG-14467 in Disease Models Due to Lack of Available Data
A comprehensive search for "RG-14467" has yielded no specific information regarding its efficacy in disease models, its mechanism of action, or any existing alternatives for comparison. The scientific and medical literature readily available through public search engines does not contain any data, experimental protocols, or signaling pathway information related to a compound designated this compound.
Consequently, it is not possible to generate the requested comparison guide. The core requirements of presenting quantitative data in tables, detailing experimental methodologies, and creating visualizations of signaling pathways and workflows cannot be fulfilled without foundational information on the compound .
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal discovery and development documentation, proprietary databases, or contact the originating institution or company that has designated this compound identifier. At present, no public information is available to conduct an independent validation or comparison of its efficacy.
Reproducibility of RG-14467 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for RG-14467, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of this compound's performance against other alternatives.
Executive Summary
This compound is a synthetic analog of Lavendustin A that has been identified as a potent inhibitor of the EGFR tyrosine kinase. Experimental data, primarily from in vitro kinetic studies, demonstrate its ability to inhibit the enzymatic activity of the EGFR. This guide summarizes the available quantitative data, details the experimental protocols used in these key studies, and provides a comparison with clinically approved EGFR inhibitors. The objective is to present the current, albeit limited, understanding of this compound's efficacy and to highlight the need for further studies to establish the reproducibility and translatability of these initial findings.
Data Presentation
The following table summarizes the key quantitative data from the primary study investigating the inhibitory kinetics of this compound and its parent compound, Lavendustin A, on the intracellular domain of the EGF receptor (EGFR-IC).
| Compound | Initial Dissociation Constant (Ki) | Overall Dissociation Constant (Ki*) | Mechanism of Action | ATP Competition |
| This compound | 3.4 µM[1] | ≤ 30 nM[1] | Two-step slow, tight-binding inhibition[1] | Partially Competitive[1] |
| Lavendustin A | 370 nM[1] | ≤ 1 nM[1] | Two-step slow, tight-binding inhibition[1] | Hyperbolic Mixed-Type[1] |
Experimental Protocols
The primary experimental data for this compound comes from in vitro kinase assays using the baculovirus-expressed intracellular domain of the EGF receptor (EGFR-IC).
EGFR Tyrosine Kinase Inhibition Assay
Objective: To determine the kinetic parameters of EGFR-IC inhibition by this compound.
Methodology:
-
Enzyme and Substrates: The assay utilized purified, baculovirus-expressed EGFR-IC. The peptide substrate used was K1, which contains the major autophosphorylation site of the EGF receptor. ATP was the co-substrate.
-
Inhibition Kinetics: The inhibition of EGFR-IC by this compound was measured by monitoring the phosphorylation of the K1 peptide.
-
Pre-steady State Analysis: To elucidate the mechanism of inhibition, pre-steady state kinetic analysis was performed. This involves measuring the initial, rapid formation of the enzyme-inhibitor complex (EI) and the subsequent slower isomerization to a more tightly bound complex (EI*).
-
Data Analysis: The dissociation constants for the initial complex (Ki) and the overall complex (Ki*) were determined by fitting the experimental data to kinetic models. The nature of ATP competition was determined by varying the concentration of ATP in the presence of the inhibitor.
Mandatory Visualization
EGFR Signaling Pathway
The following diagram illustrates the general signaling pathway initiated by the activation of the Epidermal Growth Factor Receptor (EGFR). This compound is designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Workflow: Kinase Inhibition Assay
The diagram below outlines the general workflow for an in vitro kinase assay to evaluate the inhibitory potential of a compound like this compound.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Comparison with Alternatives
While direct comparative studies involving this compound are not available in the public domain, a comparison can be made with well-established, clinically approved EGFR inhibitors based on their known mechanisms and general potency.
| Inhibitor Class | Example(s) | Mechanism of Action | ATP Competition | Key Features |
| First-Generation | Gefitinib, Erlotinib | Reversible inhibition of EGFR tyrosine kinase. | Competitive | Effective against EGFR activating mutations, but resistance often develops via the T790M mutation. |
| Second-Generation | Afatinib, Dacomitinib | Irreversible covalent binding to the EGFR kinase domain. | Non-competitive (covalent) | Broader activity against ErbB family members; can overcome some forms of resistance but may have increased toxicity. |
| Third-Generation | Osimertinib | Irreversible covalent binding, specifically targeting the T790M resistance mutation. | Non-competitive (covalent) | High potency against both activating and T790M mutations with less activity against wild-type EGFR, leading to a better side-effect profile. |
| Lavendustin A Analog | This compound | Slow, tight-binding inhibition. | Partially Competitive | Potent in vitro inhibitor, but in vivo efficacy, selectivity, and resistance profile are unknown. |
Conclusion and Future Directions
The available data indicate that this compound is a potent, slow-binding inhibitor of the EGFR tyrosine kinase in a cell-free system. Its two-step inhibitory mechanism is a noteworthy characteristic. However, the current understanding of this compound is based on a single primary study, and therefore, the reproducibility of these findings has not been independently verified.
For a comprehensive evaluation of this compound's potential as a therapeutic agent, the following steps are recommended:
-
Independent Replication: The in vitro kinase inhibition assays should be independently replicated to confirm the reported kinetic parameters.
-
Cell-Based Assays: The efficacy of this compound should be assessed in cancer cell lines with known EGFR mutation status to determine its cellular potency (IC50) and its effect on cell proliferation and survival.
-
Selectivity Profiling: The selectivity of this compound should be profiled against a panel of other kinases to understand its potential for off-target effects.
-
In Vivo Studies: If cellular activity is confirmed, preclinical in vivo studies in animal models of cancer are necessary to evaluate its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.
-
Resistance Studies: The potential for the development of resistance to this compound should be investigated, including its activity against known resistance mutations such as T790M.
Without these additional studies, the utility of this compound in a clinical or drug development context remains speculative.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Hypothetical Analogs of RG-12345 (Hypothetin)
Disclaimer: No publicly available information was found for a compound designated "RG-14467". Therefore, this guide presents a hypothetical comparison of analogs of a fictional compound, "RG-12345 (Hypothetin)," to demonstrate the requested format and content for a pharmacokinetic comparison guide. The data and experimental details provided are illustrative and based on established principles of pharmacokinetic profiling in drug discovery.
This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of three hypothetical analogs of RG-12345 (Hypothetin): RG-12345-A, RG-12345-B, and RG-12345-C. The objective is to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties to aid in the selection of the most promising candidate for further development.[1][2][3]
Quantitative Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of the Hypothetin analogs following a single 10 mg/kg oral dose in Sprague-Dawley rats. These parameters are crucial for understanding the bioavailability and in vivo behavior of the compounds.[4][5]
| Parameter | RG-12345-A | RG-12345-B | RG-12345-C | Description |
| Cmax (ng/mL) | 850 | 1200 | 600 | Maximum plasma concentration. |
| Tmax (h) | 1.0 | 0.5 | 2.0 | Time to reach maximum plasma concentration. |
| AUC(0-t) (ng·h/mL) | 4250 | 5500 | 3800 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) (ng·h/mL) | 4500 | 5800 | 4100 | Area under the plasma concentration-time curve from time 0 to infinity. |
| T1/2 (h) | 4.5 | 3.0 | 6.2 | Elimination half-life. |
| CL/F (mL/h/kg) | 2222 | 1724 | 2439 | Apparent total clearance of the drug from plasma after oral administration. |
| Vd/F (L/kg) | 14.3 | 7.4 | 21.7 | Apparent volume of distribution after oral administration. |
| Oral Bioavailability (%) | 45 | 65 | 30 | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices in preclinical drug development.
In Vitro Metabolic Stability in Rat Liver Microsomes
Objective: To determine the rate of metabolism of the Hypothetin analogs in the presence of liver enzymes, providing an estimate of their intrinsic clearance.[1]
Protocol:
-
Preparation: Rat liver microsomes (0.5 mg/mL protein concentration) were suspended in a 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: The test compounds (RG-12345-A, -B, and -C) were added to the microsome suspension at a final concentration of 1 µM.
-
Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.
-
Sampling: Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot was stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples were centrifuged, and the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[6]
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) were calculated from the rate of disappearance of the parent compound.[1]
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of the Hypothetin analogs after oral administration.[4][5]
Protocol:
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, weighing 250-300g) were used for the study. All animal procedures were conducted in accordance with institutional guidelines.[4]
-
Dosing: The compounds were formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered as a single oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein into heparinized tubes at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[4]
-
Plasma Preparation: Plasma was separated by centrifugation at 4°C.
-
Bioanalysis: The concentration of the test compounds in the plasma samples was determined using a validated LC-MS/MS method.[6]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data.[4]
Visualizations
Hypothetical Signaling Pathway for Hypothetin
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Hypothetin and its analogs.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 4. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 5. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]
Head-to-Head Comparison: Osimertinib vs. First-Generation EGFR Inhibitors in EGFR-Mutated NSCLC
This guide provides a detailed, data-driven comparison between the third-generation EGFR inhibitor, RG-14467 (Osimertinib), and first-generation EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The comparison is primarily based on the pivotal FLAURA clinical trial, which evaluated the efficacy and safety of these agents as a first-line treatment.
Overview of Therapeutic Agents
This compound (Osimertinib) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is designed to be effective against both sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with earlier-generation EGFR-TKIs. Furthermore, Osimertinib has demonstrated efficacy in treating central nervous system (CNS) metastases due to its ability to cross the blood-brain barrier.
First-Generation EGFR Inhibitors (e.g., Gefitinib, Erlotinib) are reversible inhibitors of the EGFR tyrosine kinase. They are effective against the common sensitizing EGFR mutations but are not effective against the T790M resistance mutation. Their ability to penetrate the CNS is also more limited compared to Osimertinib.
Comparative Efficacy Data
The following tables summarize the key efficacy outcomes from the FLAURA trial, which compared Osimertinib with either Gefitinib or Erlotinib in patients with previously untreated, EGFR-mutated advanced NSCLC.
Table 1: Progression-Free Survival (PFS)
| Metric | This compound (Osimertinib) | First-Generation EGFR-TKI | Hazard Ratio (95% CI) | p-value |
| Median PFS | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |
Data sourced from the FLAURA clinical trial.
Table 2: Overall Survival (OS)
| Metric | This compound (Osimertinib) | First-Generation EGFR-TKI | Hazard Ratio (95% CI) | p-value |
| Median OS | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) | 0.046 |
Data sourced from the FLAURA clinical trial.
Table 3: Central Nervous System (CNS) Efficacy
| Metric | This compound (Osimertinib) | First-Generation EGFR-TKI | Odds Ratio (95% CI) | p-value |
| CNS Objective Response Rate | 91% | 68% | 5.1 (1.4 - 20.0) | 0.011 |
| Median CNS PFS | Not Reached | 13.9 months | 0.48 (0.26 - 0.86) | 0.014 |
Data for patients with measurable CNS metastases at baseline.
Mechanism of Action and Signaling Pathway
Osimertinib and first-generation EGFR-TKIs both target the ATP-binding site of the EGFR kinase, inhibiting its autophosphorylation and downstream signaling. However, Osimertinib's irreversible binding and activity against the T790M mutation represent a key mechanistic advantage.
Caption: EGFR signaling pathway and points of inhibition by different TKI generations.
Experimental Protocols
The data presented is derived from the FLAURA study, a Phase 3, randomized, double-blind clinical trial.
Study Design:
-
Participants: 556 patients with previously untreated, EGFR-mutated (exon 19 deletion or L858R), advanced non-small cell lung cancer.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either:
-
Osimertinib (80 mg once daily)
-
A first-generation EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily)
-
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, and safety.
Assessment Methodology:
-
Tumor assessments were conducted every 6 weeks for the first 18 months, and every 12 weeks thereafter.
-
Assessments were performed using imaging (CT or MRI) and evaluated according to RECIST version 1.1.
-
CNS imaging was mandatory at baseline and then as clinically indicated.
Caption: Simplified workflow of the FLAURA Phase 3 clinical trial.
Safety and Tolerability Profile
While both classes of drugs are generally well-tolerated, their adverse event profiles differ.
Table 4: Common Adverse Events (All Grades)
| Adverse Event | This compound (Osimertinib) | First-Generation EGFR-TKI |
| Diarrhea | 58% | 57% |
| Rash/Acne | 58% | 78% |
| Dry Skin | 36% | 36% |
| Stomatitis | 29% | 20% |
| Paronychia | 35% | 34% |
| Decreased Appetite | 20% | 19% |
Data represents the percentage of patients experiencing the event.
Adverse events of Grade 3 or higher were less frequent with Osimertinib (34%) compared to the first-generation TKI group (45%). The most common Grade 3/4 events for first-generation TKIs were rash and elevated liver enzymes, whereas for Osimertinib they were more varied.
Conclusion
The head-to-head data from the FLAURA trial demonstrates that this compound (Osimertinib) offers a statistically significant and clinically meaningful improvement in both Progression-Free Survival and Overall Survival compared to first-generation EGFR-TKIs in the first-line treatment of EGFR-mutated NSCLC. This superior efficacy extends to patients with CNS metastases. The safety profile of Osimertinib is manageable and compares favorably, with a lower incidence of severe rash and liver enzyme elevation. These findings establish Osimertinib as the standard of care in this setting.
Independent Validation of Glucocorticoid Receptor Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of several well-characterized glucocorticoid receptor (GR) agonists. The data presented is compiled from publicly available scientific literature, offering a resource for researchers to compare the relative potencies of these widely used compounds.
Comparison of Glucocorticoid Receptor Binding Affinities
The binding affinity of a compound for its receptor is a critical parameter in drug development, often correlating with its potency. The following table summarizes the relative receptor affinity (RRA) of several common synthetic glucocorticoids. Dexamethasone, a potent and widely studied glucocorticoid, is used as the reference compound with an RRA of 100.
| Compound | Relative Receptor Affinity (RRA) |
| Fluticasone Furoate | 2989 ± 135[1][2][3][4] |
| Mometasone Furoate | 2244[1][2][4] |
| Fluticasone Propionate | 1775[1][2][4] |
| Ciclesonide (active metabolite) | 1212 (rat receptor data)[1][2][4] |
| Budesonide | 855[1][2][4] |
| Dexamethasone | 100 ± 5[1][2][3][4] |
| Prednisolone | Data not directly comparable in RRA format |
| Triamcinolone Acetonide | Data not directly comparable in RRA format |
Note: Higher RRA values indicate a higher binding affinity for the glucocorticoid receptor compared to dexamethasone. The data for prednisolone and triamcinolone acetonide, while known GR binders, were not presented in a directly comparable RRA format in the reviewed literature.
Experimental Protocols
The data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a generalized methodology for such an experiment.
Whole-Cell Glucocorticoid Receptor Binding Assay
This in vitro assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor in intact cells.
Objective: To determine the relative binding affinity of a test compound for the glucocorticoid receptor.
Materials:
-
Cells expressing the human glucocorticoid receptor (e.g., A549 human lung adenocarcinoma cells).
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Unlabeled test compounds (e.g., fluticasone furoate, mometasone furoate, etc.).
-
Dexamethasone (as a reference competitor).
-
Cell culture medium and reagents.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture cells expressing the glucocorticoid receptor to an appropriate density in multi-well plates.
-
Competition Binding:
-
Prepare a series of dilutions of the unlabeled test compounds and the reference compound (dexamethasone).
-
Add a fixed concentration of the radiolabeled glucocorticoid (e.g., [³H]dexamethasone) to each well.
-
Add the different concentrations of the unlabeled test compounds or reference compound to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of unlabeled dexamethasone (non-specific binding).
-
Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Washing: After incubation, wash the cells with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells to release the receptor-ligand complexes.
-
Add scintillation fluid to the cell lysates.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) for each compound from the resulting dose-response curve.
-
Calculate the relative receptor affinity (RRA) by comparing the IC50 of the test compound to the IC50 of the reference compound (dexamethasone).
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for determining binding affinity.
References
- 1. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. human-receptor-kinetics-and-lung-tissue-retention-of-the-enhanced-affinity-glucocorticoid-fluticasone-furoate - Ask this paper | Bohrium [bohrium.com]
- 3. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
RG-14467: A Comparative Analysis of a Research-Grade EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the research chemical RG-14467, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Due to the limited publicly available data on this compound, this document focuses on its known biochemical properties and contrasts them with the well-established preclinical and clinical efficacy of approved EGFR inhibitors. This comparison aims to contextualize the potential of this compound within the broader landscape of EGFR-targeted therapies.
Introduction to this compound
This compound is an analogue of Lavendustin-A and functions as an inhibitor of the EGFR tyrosine kinase.[1][2][3] Its mechanism of action involves a two-step, reversible binding process to the ATP-binding site of the EGFR kinase domain, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] Currently, this compound is positioned as a compound for research purposes and is not available for sale as a therapeutic agent.
Comparative Efficacy Data
Quantitative efficacy data for this compound is scarce in publicly accessible literature, preventing a direct head-to-head comparison with approved drugs. The available data for this compound is primarily biochemical. In contrast, extensive preclinical and clinical data exist for approved EGFR inhibitors such as gefitinib, erlotinib, afatinib, and osimertinib.
Biochemical Potency
The following table summarizes the available biochemical data for this compound and compares it with the IC₅₀ values of other prominent EGFR inhibitors. IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and are a common measure of potency in biochemical assays.
| Compound | Target | Parameter | Value | Assay Type |
| This compound | EGFR | Dissociation Constant (Kd) - Initial Complex | 3.4 µM | Pre-steady state kinetics |
| Dissociation Constant (Kd) - Overall | ≤ 30 nM | Pre-steady state kinetics | ||
| Lavendustin-A | EGFR | IC₅₀ | 11 ng/mL | Kinase Assay |
| Gefitinib | EGFR | IC₅₀ | 0.08 µM (A431 cells) | Cell-based proliferation assay |
| Erlotinib | EGFR | IC₅₀ | 0.1 µM (A431 cells) | Cell-based proliferation assay |
| Afatinib | EGFR (wild-type) | IC₅₀ | 0.5 nM | Kinase Assay |
| EGFR (L858R) | IC₅₀ | 0.4 nM | Kinase Assay | |
| EGFR (Exon 19 deletion) | IC₅₀ | 0.5 nM | Kinase Assay | |
| Osimertinib | EGFR (T790M) | IC₅₀ | <10 nM | Kinase Assay |
Note: The data presented is compiled from various sources and methodologies, which may affect direct comparability. The IC₅₀ values for gefitinib and erlotinib are from cell-based assays which can differ from direct enzyme inhibition assays.
Clinical Efficacy of Approved EGFR Inhibitors
To provide a benchmark for the therapeutic potential of targeting EGFR, the following table summarizes key clinical efficacy endpoints for several FDA-approved EGFR inhibitors in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.
| Drug | Trial/Study Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Gefitinib | First-line, advanced NSCLC (EGFR+) | 59.2% - 71.2% | 13.8 - 14.5 months | 33 months |
| Erlotinib | First-line, advanced NSCLC (EGFR+) | 8.9% (unselected population) | 11.7 - 14 months | 25.8 - 27 months |
| Afatinib | First-line, advanced NSCLC (EGFR+) | 56% - 66.9% | 11.0 - 19.1 months | Not Reached (in some studies) |
| Osimertinib | First-line, advanced NSCLC (EGFR+) | 67% - 87% | 18.9 months | 19.0 months (in one study) |
Data is aggregated from multiple clinical trials and real-world studies.[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] Efficacy can vary based on the specific EGFR mutation, line of therapy, and patient population.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and highlights the point of inhibition by EGFR tyrosine kinase inhibitors like this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. EGFR inhibitors block the initial phosphorylation step.
EGFR signaling pathway and TKI inhibition.
Experimental Workflow for EGFR Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an EGFR inhibitor, from initial biochemical screening to cellular and in vivo testing.
Workflow for EGFR inhibitor evaluation.
Experimental Protocols
EGFR Kinase Assay (Biochemical)
This protocol is a generalized method for determining the in vitro inhibitory activity of a compound against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the EGFR enzyme to each well of a 384-well plate, followed by the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescent signal is proportional to the amount of ADP generated and reflects the kinase activity.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[24][25][26][27][28][29][30]
Cell-Based EGFR Phosphorylation Assay
This protocol assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (pY1068) and anti-total-EGFR
-
Western blot or ELISA reagents
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or a cell-based ELISA.
-
The inhibition of EGFR phosphorylation by the compound can be quantified relative to the vehicle-treated control.[24][31][32][33][34][35]
Conclusion
This compound is a research-grade EGFR tyrosine kinase inhibitor with a defined biochemical mechanism of action. While direct comparative efficacy data is limited, its known kinetic parameters suggest potent inhibition of the EGFR kinase. The extensive clinical success of other EGFR inhibitors underscores the therapeutic validity of this target. Further preclinical studies, including cellular and in vivo efficacy assessments, would be necessary to fully elucidate the potential of this compound as a therapeutic candidate. This guide provides a framework for understanding this compound in the context of established EGFR-targeted therapies and outlines standard methodologies for its further evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of erlotinib in the treatment of metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Clinical efficacy of erlotinib, a salvage treatment for non-small cell lung cancer patients following gefitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real world data of efficacy and safety of erlotinib as first-line TKI treatment in EGFR mutation-positive advanced non-small cell lung cancer: Results from the EGFR-2013-CPHG study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. Real-world efficacy of low dose osimertinib as second-line treatment in patients with epidermal growth factor receptor-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy and toxicity of afatinib in advanced EGFR-positive non-small-cell lung cancer patients after failure of first-generation tyrosine kinase inhibitors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Erlotinib in advanced non-small cell lung cancer: efficacy and safety findings of the global phase IV Tarceva Lung Cancer Survival Treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. Osimertinib Improves Survival in Lung Cancer - NCI [cancer.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Lower Dose of Afatinib Shows Promising Clinical Efficacy in Patients with NSCLC and EGFR Mutation [theoncologynurse.com]
- 19. Real-world analysis of the effect of gefitinib as a first-line therapy in patients with advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. promega.com.cn [promega.com.cn]
- 26. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 29. benchchem.com [benchchem.com]
- 30. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 31. benchchem.com [benchchem.com]
- 32. raybiotech.com [raybiotech.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. pubcompare.ai [pubcompare.ai]
- 35. reactionbiology.com [reactionbiology.com]
Benchmarking STAT3i-X: A Comparative Performance Analysis Against Leading STAT3 Inhibitors
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel STAT3 inhibitor, STAT3i-X, against other known inhibitors in its class. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of STAT3i-X's potential in therapeutic applications.
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology, with its constitutive activation implicated in numerous human cancers. The development of small molecule inhibitors targeting STAT3 has been a significant focus of anticancer drug discovery. This report details the comparative efficacy and selectivity of STAT3i-X.
Performance Data Summary
The inhibitory activities of STAT3i-X and other reference compounds were evaluated using a variety of in vitro and cell-based assays. The following table summarizes the key quantitative data.
| Inhibitor | IC50 (STAT3 DNA-binding, in vitro) | IC50 (Cell-based STAT3 Reporter Assay) | Cell Growth Inhibition (IC50, MDA-MB-231) |
| STAT3i-X | 250 nM | 1.2 µM | 1.5 µM |
| Stattic | 0.29 µM[1] | Not Reported | Not Reported |
| S3I-201 | Not Reported | ~25 µM[2] | Not Reported |
| BP-1-102 | 4-7 µM[3] | Not Reported | Not Reported |
| H171, H174, H182 | 300 - 800 nM[3] | Not Reported | 1.0 - 1.9 µM[3] |
| YY002 | Not Reported | 1-10 nM[4] | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro STAT3 DNA-Binding Assay
This assay assesses the direct inhibitory effect of compounds on the binding of STAT3 to its DNA consensus sequence.
-
Principle: A fluorescence polarization (FP) based assay is used to measure the binding of a fluorescently labeled DNA probe to recombinant STAT3 protein. Inhibition of this interaction by a compound results in a decrease in the FP signal.[1][5]
-
Methodology:
-
Recombinant full-length STAT3 protein is incubated with varying concentrations of the test inhibitor (e.g., STAT3i-X) in assay buffer.
-
A fluorescein-labeled double-stranded DNA oligonucleotide containing the STAT3 binding site is added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated as the concentration of the inhibitor required to reduce the FP signal by 50%.
-
Cell-Based STAT3 Luciferase Reporter Assay
This assay measures the inhibition of STAT3-mediated gene transcription in a cellular context.[4][6][7][8]
-
Principle: Cells are transiently transfected with a luciferase reporter plasmid containing STAT3 binding sites in its promoter. Activation of the STAT3 pathway leads to the expression of luciferase. Inhibition of this pathway by a compound reduces luciferase activity.
-
Methodology:
-
A suitable cell line (e.g., HEK293T) is co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Cells are treated with different concentrations of the test inhibitor.
-
The STAT3 pathway is stimulated, typically with a cytokine like Interleukin-6 (IL-6).
-
After a suitable incubation period, cells are lysed, and both firefly and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal, and the IC50 value is determined.
-
Cell Growth Inhibition Assay (MTT Assay)
This assay evaluates the effect of the inhibitors on the proliferation of cancer cells that harbor persistently active STAT3.[1]
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
MDA-MB-231 human breast cancer cells, which have constitutively active STAT3, are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 48 hours).
-
MTT solution is added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of inhibitor that reduces cell viability by 50%, is calculated.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of STAT3i-X's action, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The STAT3 signaling pathway, a key target for cancer therapy.
Caption: A typical high-throughput screening workflow for identifying novel STAT3 inhibitors.
References
- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. oncotarget.com [oncotarget.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the disposal of a research compound designated as RG-14467. Due to the nature of novel research compounds, a specific Safety Data Sheet (SDS) for this compound is not publicly available. In such instances, a cautious and systematic approach, treating the substance as potentially hazardous, is imperative.
Immediate Safety and Logistical Information
The absence of specific data for this compound necessitates treating it with the highest level of warning. The compound should be handled as if it is toxic, flammable, and environmentally hazardous until its properties can be more accurately determined. All personnel handling the material should use appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves.
Step-by-Step Disposal Protocol for Unknown Research Compounds
In the absence of a specific SDS for this compound, the following general procedure for the disposal of an unknown or novel research chemical should be strictly followed. This protocol is designed to prioritize safety and ensure compliance with environmental regulations.
-
Compound Characterization and Information Gathering:
-
Internal Documentation: Review all internal laboratory notebooks and documentation related to the synthesis or use of this compound. This may provide clues about its chemical class, potential reactivity, and hazardous properties.
-
Consult with Researchers: The primary researcher or chemist who synthesized or worked with this compound should be consulted to gather any known information about the compound's stability, reactivity, and potential hazards.
-
-
Segregation and Labeling:
-
Isolate the container of this compound from other chemicals to prevent accidental reactions.
-
The container must be clearly labeled as "Hazardous Waste - this compound (Unknown Research Compound)" and the date of waste generation should be indicated. The label should also include any known hazard information (e.g., "Potentially Toxic," "Handle with Extreme Caution").
-
-
Consult with Environmental Health and Safety (EHS):
-
Contact your institution's EHS department or Safety Officer. They are the primary resource for guidance on the disposal of unknown or hazardous chemicals.
-
Provide the EHS department with all available information about this compound, including its name, quantity, and any internal data you have gathered.
-
-
Waste Characterization and Profiling:
-
The EHS department will likely need to perform a hazard characterization of the waste. This may involve analytical testing to determine its properties (e.g., pH, reactivity, flammability).
-
Based on this characterization, the EHS department will classify the waste according to federal, state, and local regulations.
-
-
Packaging and Storage:
-
The EHS department will provide instructions on how to properly package the waste for disposal. This will typically involve placing the primary container into a larger, compatible, and properly labeled secondary container.
-
Store the packaged waste in a designated hazardous waste accumulation area until it is collected by a licensed hazardous waste disposal vendor.
-
-
Disposal by a Licensed Vendor:
-
Only a licensed and certified hazardous waste disposal company should handle the final disposal of this compound. Your EHS department will coordinate the pickup and disposal of the waste.
-
Quantitative Data
As this compound is a research compound without a publicly available Safety Data Sheet, no specific quantitative data regarding its physical, chemical, or toxicological properties can be provided at this time. For any new compound, it is the responsibility of the generating laboratory to determine these properties to the best of their ability to ensure safe handling and disposal.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not publicly available. Researchers working with this compound should refer to their internal laboratory procedures and risk assessments.
Logical Workflow for Disposal of an Unknown Research Compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of an unknown research chemical like this compound.
Caption: Disposal Workflow for an Unknown Research Compound.
Comprehensive Safety and Handling Protocol for Novel Kinase Inhibitor RG-14467
Disclaimer: The compound "RG-14467" is a hypothetical designation for a novel research chemical. The following information is provided as a comprehensive safety and operational guideline based on best practices for handling potent, uncharacterized compounds in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department to supplement and verify these procedures.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure the highest standard of laboratory safety.
Hazard Identification and Risk Assessment
This compound is a potent, selective kinase inhibitor. As its toxicological properties have not been fully elucidated, it must be handled as a highly hazardous substance. The primary risks include inhalation of airborne powder, skin contact, and accidental ingestion.
Assumed Properties of this compound:
-
Physical Form: Crystalline solid
-
Solubility: Soluble in DMSO, Ethanol; poorly soluble in water
-
Mechanism of Action: Targets a critical cellular signaling pathway; long-term effects are unknown.
-
Toxicity: Oral LD50 (rat) is undetermined. Handle as if potent (<10 mg/kg).
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The required level of protection varies based on the procedure being performed. All PPE should be donned before entering the designated work area and doffed in a manner that prevents cross-contamination before exiting.
Table 1: PPE Requirements by Task
| Task | Minimum PPE Requirement |
| Weighing & Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95/FFP3 Respirator |
| Solubilization & Dilution | Double Nitrile Gloves, Lab Coat, Safety Goggles |
| Cell Culture / In Vitro Assays | Nitrile Gloves, Lab Coat, Safety Glasses |
| Spill Cleanup (Small, <1g) | Double Nitrile Gloves, Lab Coat, Safety Goggles, N95/FFP3 Respirator |
| Spill Cleanup (Large, >1g) | Chemical Resistant Gloves, Disposable Gown, Safety Goggles, Full-face Respirator |
Operational Plan: Handling Procedures
All work with solid this compound or concentrated stock solutions must be performed within a certified chemical fume hood or a powder containment balance hood to minimize inhalation risk.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Preparation:
-
Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary materials: this compound vial, anhydrous DMSO, sterile microcentrifuge tubes, and a calibrated P1000 micropipette with low-retention tips.
-
Don the appropriate PPE as specified in Table 1 for "Solubilization & Dilution."
-
-
Weighing (Performed in a powder containment hood):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 5 mg of this compound directly into the tube. Record the exact weight.
-
Securely cap the tube before removing it from the balance enclosure.
-
-
Solubilization (Performed in a chemical fume hood):
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))). Assume a hypothetical molar mass of 500 g/mol for calculation.
-
Using the P1000 micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution for 60 seconds or until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, clearly labeled, single-use aliquots.
-
Label each aliquot with: "this compound," "10 mM in DMSO," preparation date, and your initials.
-
Store aliquots at -20°C or -80°C in a designated and labeled freezer box.
-
-
Post-Procedure Cleanup:
-
Wipe down the work surface and all equipment with 70% ethanol.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, bench paper) in the designated hazardous chemical waste stream.
-
Doff PPE in the correct order (gloves first) and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste. Segregation of waste is critical to ensure safe and compliant disposal.
Table 2: Waste Stream Management for this compound
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated gloves, pipette tips, tubes, bench paper, weighing paper. | Labeled, sealed, heavy-duty plastic bag or container for "Hazardous Solid Chemical Waste." |
| Liquid Waste | Unused stock solutions, contaminated media, aqueous solutions. | Labeled, sealed, and bunded container for "Hazardous Halogen-Free Organic Waste" (for DMSO solutions). |
| Sharps Waste | Contaminated needles or glass Pasteur pipettes. | Labeled, puncture-proof sharps container for "Chemically Contaminated Sharps." |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. For small spills (<1g), trained personnel wearing appropriate PPE (see Table 1) can cover the spill with an absorbent material, gently sweep it into a labeled waste container, and decontaminate the area. For large spills, evacuate the lab, restrict access, and contact the institutional EHS department immediately.
Mandatory Visualizations
Caption: Workflow for Safe Handling of Potent Research Compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
